Ethyl 2,3-dimethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZCBIBAAUBMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,3-dimethylbenzoate (CAS No. 104175-24-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,3-dimethylbenzoate, a key aromatic ester with significant applications in pharmaceutical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, and includes spectroscopic data for its characterization. A pivotal application of its parent acid, 2,3-dimethylbenzoic acid, as a crucial intermediate in the synthesis of the veterinary sedative and analgesic, medetomidine, is highlighted. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₁H₁₄O₂.[1][2] Its structure consists of a benzene ring substituted with an ethyl ester group and two methyl groups at positions 2 and 3. The systematic IUPAC name for this compound is this compound.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 104175-24-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1] |
| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | [1][3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| LogP (predicted) | 2.48014 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6] This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used.[6][7]
Experimental Protocol: Fischer Esterification
Materials:
-
2,3-Dimethylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing distilled water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol.
-
Purification: The crude this compound can be further purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Table 2: Predicted and Reference Spectroscopic Data
| Technique | Data (Predicted or for Isomers) |
| ¹H NMR | Predicted shifts would show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), two distinct singlets for the two methyl groups on the aromatic ring, and multiplets for the aromatic protons. |
| ¹³C NMR | Predicted shifts would include a signal for the carbonyl carbon of the ester at ~167-170 ppm, signals for the aromatic carbons, two distinct signals for the methyl carbons attached to the ring, and signals for the ethyl group carbons. |
| IR Spectroscopy | Expected to show a strong C=O stretching vibration for the ester at ~1720 cm⁻¹, C-O stretching bands, and bands corresponding to the aromatic ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 178. A prominent fragment would be the loss of the ethoxy group (-OCH₂CH₃) leading to a peak at m/z = 133. |
Application in Drug Development: A Precursor to Medetomidine
The primary significance of 2,3-dimethylbenzoic acid, the precursor to this compound, in the pharmaceutical industry is its role as a key intermediate in the synthesis of medetomidine.[8][9] Medetomidine is a potent and selective α₂-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[10]
The synthesis of medetomidine involves a multi-step process where the 2,3-dimethylphenyl moiety, derived from 2,3-dimethylbenzoic acid or its derivatives, is incorporated into the final imidazole-containing structure.[11] The purity and quality of 2,3-dimethylbenzoic acid and its esters are critical for the successful synthesis of the active pharmaceutical ingredient.
Caption: Logical relationship in the synthesis of Medetomidine.
Conclusion
This compound, with the CAS number 104175-24-8, is a valuable compound in organic synthesis. Its preparation via Fischer esterification is a well-established and efficient method. The significance of its parent carboxylic acid as a precursor in the synthesis of the veterinary drug medetomidine underscores the importance of this class of compounds in pharmaceutical development. This technical guide provides essential information for researchers and professionals working with this compound and related structures, facilitating its synthesis, characterization, and application in medicinal chemistry.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - C11H14O2 | CSSS00000170392 [chem-space.com]
- 3. 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | 104175-24-8 [amp.chemicalbook.com]
- 4. This compound [oakwoodchemical.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. cerritos.edu [cerritos.edu]
- 8. innospk.com [innospk.com]
- 9. nbinno.com [nbinno.com]
- 10. Medetomidine synthesis - chemicalbook [chemicalbook.com]
- 11. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
Ethyl 2,3-dimethylbenzoate molecular weight
An In-depth Technical Guide to Ethyl 2,3-dimethylbenzoate
This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and analytical characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
This compound is an aromatic ester. Its fundamental properties are crucial for its handling, application, and analysis in a research setting. The key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][3][4] |
| Monoisotopic Mass | 178.09938 Da | [2] |
| CAS Number | 104175-24-8 | [1] |
| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | [1][5] |
| SMILES | CCOC(=O)C1=CC=CC(=C1C)C | [1][2] |
| InChIKey | YPZCBIBAAUBMLB-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Predicted LogP | 2.48 - 2.9 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are standard procedures in organic chemistry and can be adapted based on specific laboratory conditions.
Synthesis via Fischer Esterification
This protocol describes the synthesis of this compound from 2,3-dimethylbenzoic acid and ethanol using an acid catalyst, a classic method known as Fischer esterification.
Materials:
-
2,3-dimethylbenzoic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask (150 mL capacity)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 150 mL round-bottom flask, combine 2,3-dimethylbenzoic acid and an excess of absolute ethanol (e.g., 20-25 mL).[6]
-
Catalyst Addition: While gently swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4-5 mL).[6] Add a few boiling chips to ensure smooth boiling.
-
Reflux: Attach a reflux condenser to the flask and place it on a heating mantle. Heat the mixture to reflux and maintain for approximately 3 hours to drive the reaction to completion.[6]
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water (approx. 60 mL).[6]
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2,3-dimethylbenzoic acid. Continue adding until effervescence ceases and the aqueous layer is slightly alkaline.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 30 mL portions).[6] Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated brine to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity and assessing the purity of volatile compounds like this compound.
Instrumentation & Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic esters (e.g., HP-5ms or equivalent)
-
Helium (carrier gas)
-
This compound sample, dissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane)
-
Autosampler vials
GC-MS Parameters:
| Parameter | Setting |
| Injection Mode | Split/Splitless (Pulsed splitless is common for trace analysis) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |
| Oven Program | Initial temp: 70 °C (hold 1 min), Ramp: 25 °C/min to 300 °C (hold 5 min) |
| MS Ion Source | Electron Impact (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 50-500 m/z |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in ethyl acetate (e.g., 100 ng/µL).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The compound will travel through the GC column, separating from impurities, and then enter the mass spectrometer, where it will be fragmented and detected.
-
Data Analysis: The resulting mass spectrum is compared to a reference library (e.g., NIST) to confirm the identity of this compound. The molecular ion peak (M+) at m/z = 178 should be observable, along with characteristic fragment ions. The retention time from the chromatogram is used for quantification and purity assessment.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 2,4-dimethylbenzoate | C11H14O2 | CID 118492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | 104175-24-8 [amp.chemicalbook.com]
- 6. chem.uoi.gr [chem.uoi.gr]
An In-depth Technical Guide to the Chemical Properties of Ethyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2,3-dimethylbenzoate, an aromatic ester utilized as an intermediate and building block in various organic syntheses. This document details its physicochemical characteristics, a standard experimental protocol for its synthesis, and expected analytical data.
Chemical and Physical Properties
This compound, also known as 2,3-dimethylbenzoic acid ethyl ester, is an organic compound with the molecular formula C₁₁H₁₄O₂.[1][2] While specific experimental data for some physical properties of this particular isomer are not widely published, the following table summarizes its known identifiers, computational data, and properties of closely related isomers for reference.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value | Reference / Note |
| IUPAC Name | This compound | - |
| Synonyms | 2,3-Dimethylbenzoic acid ethyl ester | [1] |
| CAS Number | 104175-24-8 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from related compounds[3] |
| Boiling Point | ~260 °C at 760 mmHg | Data for Ethyl 3,5-dimethylbenzoate isomer[4] |
| Density | ~1.01 - 1.11 g/cm³ | Data for related dimethylbenzoate isomers[4][5] |
| Solubility | Insoluble in water; Miscible with most organic solvents | Inferred from related compounds[3] |
| logP (Octanol/Water) | 2.48 | Predicted[1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
Experimental Protocol: Synthesis via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with ethanol, using a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol.[6][7]
Materials:
-
2,3-dimethylbenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethylbenzoic acid and an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
-
Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the carboxylic acid's mass) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers.
-
-
Neutralization: Wash the combined organic phase sequentially with:
-
Saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Vent the separatory funnel frequently to release CO₂ pressure).
-
Saturated sodium chloride solution (brine) to remove residual water.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent to obtain the crude product solution.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the ethyl group and the substituted aromatic ring.
-
Ethyl Group: A triplet integrating to 3 protons (CH₃) will appear upfield (around δ 1.2-1.4 ppm), and a quartet integrating to 2 protons (CH₂) will be observed further downfield (around δ 4.2-4.4 ppm) due to the deshielding effect of the adjacent oxygen atom.[8]
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Methyl Groups: Two singlets, each integrating to 3 protons, will be present for the two methyl groups attached to the aromatic ring (typically in the δ 2.2-2.6 ppm range).
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1715-1730 cm⁻¹. The conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to aliphatic esters.[9][10]
-
C-O Stretch: One or two strong bands corresponding to the C-O stretching vibrations of the ester linkage will be present in the 1300-1100 cm⁻¹ region.[8][9]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical classification of its chemical properties.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Classification of key properties for this compound.
Safety Information
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
References
- 1. chemscene.com [chemscene.com]
- 2. 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | 104175-24-8 [amp.chemicalbook.com]
- 3. 21239-29-2(Ethyl 3,5-dimethylbenzoate) | Kuujia.com [kuujia.com]
- 4. ethyl 3,5-dimethylbenzoate [stenutz.eu]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
Ethyl 2,3-dimethylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,3-dimethylbenzoate, a substituted aromatic ester. The document details its chemical structure, physicochemical properties, and outlines potential synthetic routes. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context through data from structurally related compounds. This includes a detailed analysis of spectroscopic data and generalized experimental protocols. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in this or similar molecular scaffolds.
Introduction
This compound is an organic compound belonging to the benzoate ester family. Characterized by a benzene ring substituted with an ethyl ester group and two methyl groups at the 2 and 3 positions, its structure presents a unique steric and electronic profile that may be of interest in various chemical and pharmaceutical applications. This document aims to provide a detailed technical summary of its known properties and synthetic methodologies. Given the scarcity of specific data for this compound, information from closely related isomers and the parent compound, Ethyl benzoate, is included for comparative purposes.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are summarized below.
Structure and Identification
The chemical structure of this compound is presented in Figure 1.
Figure 1. Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER |
| CAS Number | 104175-24-8[1] |
| Molecular Formula | C₁₁H₁₄O₂[1] |
| Molecular Weight | 178.23 g/mol [1] |
| SMILES | CCOC(=O)C1=CC=CC(=C1C)C[1] |
| InChI | InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in Table 1.
Table 1. Physicochemical Properties of this compound.
| Property | Value | Source |
| Predicted LogP | 2.9 | PubChem |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Synthesis of this compound
Fischer Esterification of 2,3-dimethylbenzoic acid
This is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbenzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,3-dimethylbenzoic acid ethyl ester, a valuable intermediate in pharmaceutical and chemical research. The document details the prevalent synthesis methodology, experimental protocols, and the analytical characterization of the final product.
Core Synthesis Pathway: Fischer-Speier Esterification
The primary and most direct route for the synthesis of 2,3-dimethylbenzoic acid ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2,3-dimethylbenzoic acid with ethanol to yield the corresponding ethyl ester and water. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically employed.
Reaction Scheme:
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the ethanol molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
2,3-Dimethylbenzoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzoic acid in a large excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst. Be cautious of effervescence.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure 2,3-dimethylbenzoic acid ethyl ester.
Quantitative Data
Due to the lack of a specific reported synthesis in the searched literature, the yield for this particular esterification is not provided. However, yields for Fischer esterifications of similar benzoic acids are typically in the range of 60-95%, depending on the reaction conditions and purification methods.[2]
Table 1: Physicochemical and Spectroscopic Data of 2,3-Dimethylbenzoic Acid Ethyl Ester
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 104175-24-8 |
| Predicted ¹H NMR | Signals for aromatic protons, an ethyl group (quartet and triplet), and two methyl groups (singlets). |
| Predicted ¹³C NMR | Signals for a carbonyl carbon, aromatic carbons, carbons of the ethyl group, and two methyl carbons. |
| Predicted IR | Strong C=O stretch (ester), C-O stretches, aromatic C-H and C=C stretches, and aliphatic C-H stretches. |
| Predicted Mass Spectrum | Molecular ion peak (M⁺) at m/z = 178. Characteristic fragments from the loss of the ethoxy group. |
Mandatory Visualizations
Synthesis Pathway
References
Physical Properties of Ethyl 2,3-dimethylbenzoate
An In-depth Technical Guide to the
This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2,3-dimethylbenzoate, targeting researchers, scientists, and professionals in drug development. The document details available physicochemical data and outlines standard experimental protocols for the determination of key physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Synonyms | 2,3-DIMETHYLBENZOIC ACID ETHYL ESTER | |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 2.48014 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 2 |
Experimental Protocols
Standardized methods are crucial for determining the physical properties of chemical compounds. The following sections detail the experimental procedures for measuring boiling point, density, and refractive index, which are fundamental for the characterization of liquid substances like this compound.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a critical indicator of a substance's purity.
Micro Reflux Method:
This method is suitable when only a small amount of the sample is available.
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube along with a small magnetic stirring bar.
-
Apparatus Setup: Clamp the test tube in a heating block placed on a hot plate stirrer. Clamp a thermometer so that its bulb is about 1 cm above the liquid's surface.
-
Heating and Observation: Turn on the stirrer for gentle mixing and begin to heat the block. Observe the liquid for boiling (bubbling) and the condensation of vapor on the test tube walls, which indicates refluxing. The thermometer bulb should be at the level of this condensation ring for an accurate measurement.
-
Data Recording: When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.
-
Post-Measurement: Once the boiling point is recorded, stop the heating and allow the apparatus to cool.
Capillary Method:
-
Sample and Capillary Preparation: Place 2-3 mL of the sample into a test tube. A capillary tube, sealed at one end, is then placed (open end down) into the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath, typically containing paraffin oil.
-
Heating and Observation: The bath is heated gently and stirred to ensure uniform temperature distribution. As the temperature rises, a stream of air bubbles will emerge from the capillary tube. The temperature at which a rapid and continuous stream of bubbles is observed is noted.
-
Cooling and Data Recording: The heating is then stopped. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume and is a characteristic property.
-
Mass Measurement: Weigh a clean and dry graduated cylinder or a pycnometer (density bottle) on an analytical balance and record its mass (m1).
-
Volume Measurement: Add a known volume of the liquid (e.g., 10 mL or 20 mL) into the graduated cylinder. For higher accuracy, a pipette can be used to transfer the liquid. When using a graduated cylinder, the volume should be read from the bottom of the meniscus at eye level to avoid parallax error.
-
Mass of Liquid: Weigh the graduated cylinder with the liquid and record the total mass (m2). The mass of the liquid is then calculated as (m2 - m1).
-
Density Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume.
-
Temperature Control: Since density is temperature-dependent, it is crucial to record the temperature of the liquid at the time of measurement. For high precision, measurements should be conducted at a controlled temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable property for identifying and assessing the purity of liquids.
Using a Refractometer (e.g., Abbe Refractometer):
-
Instrument Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.
-
Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading the Value: Read the refractive index value from the instrument's scale.
-
Temperature Correction: The refractive index is dependent on temperature and the wavelength of light used. Measurements are typically made at 20°C using the sodium D-line (589 nm). If the measurement is performed at a different temperature, a correction factor is applied. The refractive index generally decreases with increasing temperature.
Visualization
The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point using the capillary method.
Navigating the Safety Profile of Ethyl 2,3-dimethylbenzoate: A Technical Overview for Researchers
Ethyl 2,3-dimethylbenzoate is an aromatic ester with applications in chemical synthesis. A thorough understanding of its safety profile is paramount for its proper handling, storage, and use in a research and development setting. This technical guide provides a summary of the available safety and physical data for this compound.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. This data is essential for assessing its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | Multiple Sources |
| Molecular Weight | 178.23 g/mol | Multiple Sources |
| CAS Number | 104175-24-8 | Multiple Sources |
| Purity | >97% | AccelaChemBio |
| Boiling Point | 252.5°C at 760 mmHg | Shanghai Bi... |
| Flash Point | 111.1°C | Shanghai Bi... |
| Density | 1.01 g/cm³ | Shanghai Bi... |
| Refractive Index | 1.504 | Shanghai Bi... |
Hazard Identification and Classification
Based on limited available information, this compound is classified with the GHS07 pictogram, indicating it may cause less serious health effects. The primary hazard statement associated with this compound is H302: Harmful if swallowed.
| GHS Pictogram | Hazard Statement |
|
| H302: Harmful if swallowed |
Due to the absence of a complete SDS, detailed toxicological data such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, as well as information on skin and eye irritation, sensitization, and carcinogenicity, are not available.
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented (e.g., flash point, toxicity) could not be obtained due to the lack of a comprehensive Safety Data Sheet. In a standard SDS, this information would typically be found in sections 9 (Physical and Chemical Properties) and 11 (Toxicological Information), often referencing the specific OECD or other standardized testing guidelines used.
GHS Hazard Communication Workflow
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.[1] The logical workflow from hazard classification to workplace safety is crucial for ensuring that users are aware of the potential risks and the necessary precautions.[2]
Caption: Generalized GHS Hazard Communication Workflow.
This diagram illustrates the process, starting with the classification of a chemical's hazards based on scientific data.[3] This classification then dictates the information presented on the Safety Data Sheet and the product label.[2] Finally, this information is used to train employees on safe handling, storage, and disposal practices in the workplace.[4]
References
Commercial Availability and Synthetic Guide for Ethyl 2,3-dimethylbenzoate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dimethylbenzoate (CAS No. 104175-24-8) is an aromatic ester that serves as a valuable building block in organic synthesis. Its substituted benzene ring makes it a useful intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis via Fischer esterification, and an illustration of its role as a foundational element in the drug discovery workflow.
Commercial Availability
This compound is readily available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing researchers with the necessary information to source this compound for their work.
| Supplier | Catalog Number | Purity | Available Quantities |
| ChemScene | CS-0440153 | ≥98% | Inquire for details[1] |
| AccelaChemBio | SY004804 | >97% | 0.1g, 0.25g, 1g, 5g, 10g[2] |
| Oakwood Chemical | 386967 | Not Specified | 250mg, 1g, 5g, 25g[3] |
| 2A Biotech | 2A-9087307 | Not Specified | Inquire for details |
Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 104175-24-8 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Not Specified | |
| Boiling Point | Not Specified | |
| Melting Point | Not Specified | |
| Density | Not Specified | |
| Solubility | Miscible with most organic solvents; almost insoluble in water. |
Note: Experimental physical properties such as boiling point, melting point, and density are not consistently reported by suppliers. These should be determined experimentally or sourced from specialized chemical databases.
Synthesis of this compound via Fischer Esterification
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst.[4][5][6]
Reaction Principle
Fischer esterification is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[4]
Experimental Protocol
Materials:
-
2,3-dimethylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 5-10 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol% relative to the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Role in Drug Discovery and Organic Synthesis
This compound is a valuable building block in drug discovery and organic synthesis. Its utility lies in its ability to be chemically modified at several positions to generate a library of diverse compounds for biological screening. The ester functionality can be hydrolyzed back to the carboxylic acid or converted to an amide, while the aromatic ring can undergo various substitution reactions.
This workflow illustrates how a relatively simple starting material like this compound can be the foundation for the synthesis of a diverse library of molecules. These molecules are then screened for biological activity, and promising "hits" are further optimized to develop potential new therapeutic agents.[2][7][8]
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on its structure and data from similar compounds, the following characteristic signals can be expected:
¹H NMR:
-
A triplet and a quartet in the upfield region corresponding to the ethyl group protons.
-
Singlets for the two methyl groups on the aromatic ring.
-
Signals in the aromatic region (downfield) corresponding to the three protons on the benzene ring.
¹³C NMR:
-
Signals for the two carbons of the ethyl group.
-
Signals for the two methyl group carbons.
-
Multiple signals in the aromatic region for the six carbons of the benzene ring.
-
A downfield signal for the carbonyl carbon of the ester group.
IR Spectroscopy:
-
A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester.
-
C-O stretching bands.
-
C-H stretching and bending vibrations for the aromatic and aliphatic protons.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 178.
Researchers should perform their own spectroscopic analysis to confirm the identity and purity of synthesized or purchased this compound.
Conclusion
This compound is a commercially accessible and synthetically straightforward building block with significant potential in chemical research and development. This guide provides the essential information for sourcing and synthesizing this compound, as well as a conceptual framework for its application in the broader context of drug discovery. The provided experimental protocol for Fischer esterification offers a reliable method for its laboratory-scale preparation, enabling further exploration of its synthetic utility.
References
- 1. chemscene.com [chemscene.com]
- 2. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]
- 3. This compound [oakwoodchemical.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. scribd.com [scribd.com]
- 7. The Generated Databases (GDBs) as a Source of 3D-shaped Building Blocks for Use in Medicinal Chemistry and Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 8. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2,3-Dimethylbenzoate: A Core Intermediate for Advanced Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract: Ethyl 2,3-dimethylbenzoate (CAS No. 104175-24-8) is a substituted aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern and the reactivity of its ester functional group make it a valuable intermediate, particularly in the development of pharmaceutical compounds and fine chemicals. This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its role as a pivotal intermediate in synthetic chemistry.
Chemical and Physical Properties
This compound is a derivative of benzoic acid, characterized by the presence of an ethyl ester group and two methyl groups at the 2 and 3 positions of the benzene ring.[1] The quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 104175-24-8 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [4] |
| Purity | ≥98% | [4] |
| Monoisotopic Mass | 178.09938 Da | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |
| logP (Predicted) | 2.48014 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
| SMILES | CCOC(=O)C1=CC=CC(=C1C)C | [4][1] |
| InChIKey | YPZCBIBAAUBMLB-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The primary route for synthesizing this compound is through the esterification of its parent carboxylic acid, 2,3-dimethylbenzoic acid. This transformation is typically achieved via Fischer esterification or by alkylation of the carboxylate.
Experimental Protocol 1: Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Materials:
-
2,3-Dimethylbenzoic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
A round-bottom flask is charged with 2,3-dimethylbenzoic acid and anhydrous ethanol.
-
The mixture is stirred until the acid dissolves. The flask is then cooled in an ice bath.
-
Concentrated sulfuric acid is added dropwise to the cooled, stirring solution.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Experimental Protocol 2: Alkylation of Carboxylate
This alternative method avoids strongly acidic conditions and is suitable for sensitive substrates. It is based on the synthesis described for the 2,6-isomer.[5]
Materials:
-
2,3-Dimethylbenzoic acid (1.0 eq)
-
Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Iodoethane (1.5 eq)
-
Ethyl acetate
-
Saturated brine
Procedure:
-
Dissolve 2,3-dimethylbenzoic acid in DMF in a reaction flask with stirring.
-
Add anhydrous potassium carbonate to the solution and stir at room temperature for approximately 1 hour to form the carboxylate salt.
-
Add iodoethane to the mixture and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add ethyl acetate and water to the reaction mixture for extraction.
-
Separate the organic layer, wash it with saturated brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be used directly or purified further.[5]
Applications as a Chemical Intermediate
This compound is a versatile intermediate. The ester group can be readily transformed into other functional groups, such as amides or hydrazides, or it can be reduced to the corresponding alcohol. The aromatic ring itself can undergo further substitution reactions.
Its precursor, 2,3-dimethylbenzoic acid, is noted for its utility in synthesizing a variety of biologically active compounds, including its use as a key starting material for Medetomidine, a potent veterinary sedative. The ethyl ester serves as a protected or activated form of the carboxylic acid, facilitating multi-step syntheses where direct use of the free acid might be problematic.
Safety and Handling
According to available safety data, this compound is classified with the GHS07 pictogram and a "Warning" signal word.[4] It may cause skin and eye irritation. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a dry, sealed container, preferably refrigerated at 2-8°C.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined properties and accessible synthesis routes make it an important building block for researchers in academia and industry, particularly those focused on the discovery and development of novel pharmaceuticals and specialized chemical agents.
References
Spectroscopic Profile of Ethyl 2,3-dimethylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for Ethyl 2,3-dimethylbenzoate (C₁₁H₁₄O₂), a significant organic compound in various research and development applications. This document compiles known spectroscopic information, outlines relevant experimental protocols, and presents the data in a structured format for ease of reference and comparison.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 104175-24-8 |
| Canonical SMILES | CCOC(=O)C1=C(C)C(=CC=C1)C |
| InChI | InChI=1S/C11H14O2/c1-4-13-11(12)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 |
Spectroscopic Data
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound has been experimentally determined. The chemical shifts provide valuable information about the carbon skeleton of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| C=O | Data not available in search results |
| Aromatic C-O | Data not available in search results |
| Aromatic C-CH₃ (C2) | Data not available in search results |
| Aromatic C-CH₃ (C3) | Data not available in search results |
| Aromatic CH (C4) | Data not available in search results |
| Aromatic CH (C5) | Data not available in search results |
| Aromatic CH (C6) | Data not available in search results |
| -O-CH₂- | Data not available in search results |
| -CH₂-CH₃ | Data not available in search results |
| Aromatic -CH₃ (at C2) | Data not available in search results |
| Aromatic -CH₃ (at C3) | Data not available in search results |
| Note: While a ¹³C NMR spectrum is available on SpectraBase, the specific peak assignments were not provided in the search results.[1] |
¹H NMR, IR, and Mass Spectrometry Data
¹H NMR Spectroscopy: Experimental data for the specific isomer this compound was not found. Analysis of related isomers suggests the following expected signals: a triplet and a quartet for the ethyl group, singlets for the two methyl groups, and signals in the aromatic region for the benzene ring protons.
Infrared (IR) Spectroscopy: Experimental IR data for this compound was not found. Key expected absorption bands would include C=O stretching for the ester group (around 1720 cm⁻¹), C-O stretching, aromatic C=C stretching, and C-H stretching from the alkyl and aromatic groups.
Mass Spectrometry: While experimental mass spectra are not available, predicted data provides insight into the fragmentation patterns.
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 179.10666 | 136.9 |
| [M+Na]⁺ | 201.08860 | 145.5 |
| [M-H]⁻ | 177.09210 | 141.1 |
| [M+NH₄]⁺ | 196.13320 | 157.7 |
| [M+K]⁺ | 217.06254 | 144.2 |
| [M+H-H₂O]⁺ | 161.09664 | 131.5 |
| [M+HCOO]⁻ | 223.09758 | 160.6 |
| [M+CH₃COO]⁻ | 237.11323 | 183.0 |
| [M+Na-2H]⁻ | 199.07405 | 141.6 |
| [M]⁺ | 178.09883 | 139.9 |
| [M]⁻ | 178.09993 | 139.9 |
| Data sourced from PubChem predictions.[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
NMR Spectroscopy (¹³C)
-
Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the solvent signal or an internal standard like TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a heated probe or a gas chromatograph, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺). Excess energy can lead to fragmentation of the molecular ion.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound.
Caption: Workflow for acquiring and analyzing spectroscopic data.
References
Methodological & Application
Synthesis of Ethyl 2,3-Dimethylbenzoate from 2,3-Dimethylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid. The primary method detailed is the Fischer-Speier esterification, a classic and widely used acid-catalyzed esterification reaction. Due to the steric hindrance presented by the ortho-methyl group on the benzoic acid, alternative methods suitable for sterically hindered substrates are also discussed.
Introduction
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a substituted aromatic ring, makes it a useful building block in medicinal chemistry. The esterification of 2,3-dimethylbenzoic acid is a key step in the derivatization of this molecule, allowing for further functionalization. The presence of a methyl group at the ortho position to the carboxylic acid introduces steric hindrance, which can affect the rate and equilibrium of the esterification reaction. This necessitates careful consideration of reaction conditions to achieve a high yield.
Reaction Principle and Mechanism
The synthesis of this compound from 2,3-dimethylbenzoic acid is typically achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] The overall reaction is an equilibrium process, and to drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used.[1]
The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and a resonance-stabilized carbocation is formed.
-
Deprotonation: The carbonyl oxygen is deprotonated to yield the final ester product and regenerate the acid catalyst.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2,3-Dimethylbenzoic Acid | 1.0 molar equivalent |
| Ethanol (anhydrous) | 10-20 molar equivalents (serves as solvent) |
| Sulfuric Acid (concentrated) | 0.1-0.2 molar equivalents (catalyst) |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78-80 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Theoretical Yield | Calculated based on the limiting reagent |
| Expected Yield | 70-85% (literature for similar esters) |
| Appearance | Colorless liquid |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2,3-Dimethylbenzoic Acid
This protocol details the synthesis of this compound using the Fischer-Speier esterification method.
Materials:
-
2,3-Dimethylbenzoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2,3-dimethylbenzoic acid and a 10 to 20-fold molar excess of anhydrous ethanol. Add a few boiling chips.
-
Addition of Catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid catalyst - caution, CO₂ evolution!), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons, as well as singlets for the two methyl groups on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons, and the two methyl carbons. For ethyl benzoate, the carbonyl carbon appears around 166 ppm, the O-CH₂ carbon at approximately 60.5 ppm, and the CH₃ carbon at 14.1 ppm.[2] The aromatic carbons will appear in the 128-131 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically around 1720 cm⁻¹. There will also be characteristic C-O stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (178.23 g/mol ).[3]
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Note: Synthesis of Ethyl 2,3-dimethylbenzoate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This application note provides a detailed protocol for the synthesis of ethyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid and ethanol using sulfuric acid as a catalyst. The reaction is reversible and is driven to completion by using an excess of the alcohol and by removing water as it is formed.[1][4][5]
Reaction Scheme:
Experimental Protocol
This protocol outlines the laboratory procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2,3-Dimethylbenzoic Acid | C9H10O2 | 150.17 | 10.0 g (0.0666 mol) |
| Ethanol (absolute) | C2H5OH | 46.07 | 100 mL (excess) |
| Sulfuric Acid (conc.) | H2SO4 | 98.08 | 2.0 mL |
| Diethyl Ether | (C2H5)2O | 74.12 | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for distillation (optional)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2,3-dimethylbenzoic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Transfer the residue to a 250 mL separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid, be cautious of CO2 evolution)
-
50 mL of saturated sodium chloride solution (brine)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be purified further by vacuum distillation if necessary.
Data Presentation
| Parameter | Value |
| Theoretical Yield of this compound | 11.87 g |
| Typical Reported Yields for Fischer Esterification | 60-95% |
| Boiling Point of this compound | Not readily available, but expected to be >200 °C |
| Molecular Weight of this compound | 178.23 g/mol |
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed esterification of 2,3-dimethylbenzoic acid with ethanol.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
This diagram outlines the procedural flow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
References
Application Notes: Ethyl 2,3-dimethylbenzoate in Pharmaceutical Intermediate Synthesis
Introduction
Ethyl 2,3-dimethylbenzoate (C₁₁H₁₄O₂) is an aromatic ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a substituted benzene ring and an ethyl ester functional group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates. The parent compound, 2,3-dimethylbenzoic acid, is a known starting material for the synthesis of veterinary drugs such as Medetomidine, a potent α₂-adrenergic agonist used for its sedative and analgesic properties.[3] this compound offers an alternative starting point for similar synthetic pathways, primarily through reactions involving the ester group, such as amidation, or modifications to the aromatic ring.
Application 1: Synthesis of N-Aryl Benzamide Intermediates for Bioactive Molecules
One of the primary applications of ethyl benzoate derivatives in pharmaceutical synthesis is the formation of benzamides. Benzamides are a common structural motif in a wide range of biologically active compounds, including fungicides and various therapeutic agents.[4][5] this compound can be converted into N-substituted 2,3-dimethylbenzamides through direct amidation with appropriate amines. These benzamide intermediates can then be further elaborated into more complex pharmaceutical agents.
A key example is the potential synthesis of precursors for α₂-adrenergic agonists, analogous to the synthesis of Medetomidine from 2,3-dimethylbenzoic acid. The core of Medetomidine contains a (2,3-dimethylphenyl) group linked to an imidazole ring. By reacting this compound with an appropriate amino-imidazole derivative, a key benzamide intermediate can be formed, which could then be further modified to produce Medetomidine analogues.
Experimental Protocols
Protocol 1: Synthesis of N-(1H-imidazol-4-ylmethyl)-2,3-dimethylbenzamide
This protocol describes a plausible two-step synthesis of a key benzamide intermediate from this compound, which could serve as a precursor for Medetomidine-like compounds. The first step is the hydrolysis of the ester to the corresponding carboxylic acid, followed by a robust amidation reaction with 4-(aminomethyl)-1H-imidazole.
Step 1: Hydrolysis of this compound
A common and straightforward transformation is the hydrolysis of the ethyl ester to 2,3-dimethylbenzoic acid, which can then be used in standard peptide coupling or amidation reactions.
-
Materials: this compound, Sodium Hydroxide (NaOH), Ethanol (EtOH), Water (H₂O), Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,3-dimethylbenzoic acid.
-
Step 2: Amidation of 2,3-dimethylbenzoic acid with 4-(aminomethyl)-1H-imidazole
This step utilizes a titanium(IV) chloride mediated amidation, a method effective for the direct condensation of carboxylic acids and amines.[6]
-
Materials: 2,3-dimethylbenzoic acid, 4-(aminomethyl)-1H-imidazole, Titanium(IV) chloride (TiCl₄), Pyridine, Toluene, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a screw-capped vial under an inert atmosphere, dissolve 2,3-dimethylbenzoic acid (1.0 eq) in pyridine (10 mL/mmol of acid).
-
To this solution, add 4-(aminomethyl)-1H-imidazole (1.0 eq) followed by the slow addition of TiCl₄ (3.0 eq).
-
Seal the vial tightly and heat the reaction mixture to 85 °C with magnetic stirring.
-
Monitor the reaction by TLC (chloroform/methanol 90:10 v/v). The reaction is typically complete within 2-4 hours.[6]
-
Upon completion, cool the mixture and remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with an aqueous 1N HCl solution and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain N-(1H-imidazol-4-ylmethyl)-2,3-dimethylbenzamide.
-
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 1 | This compound | 2,3-dimethylbenzoic acid | NaOH, EtOH/H₂O | >95 | >98 |
| 2 | 2,3-dimethylbenzoic acid | N-(1H-imidazol-4-ylmethyl)-2,3-dimethylbenzamide | 4-(aminomethyl)-1H-imidazole, TiCl₄, Pyridine | 75-85 | >97 |
Visualizations
Experimental Workflow
References
- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
- 2. AU2016102280A4 - O-ethoxy benzamide drug intermediates o-ethoxy ethyl benzoate synthesis method - Google Patents [patents.google.com]
- 3. WO2009053709A1 - Process for the preparation of medetomidine - Google Patents [patents.google.com]
- 4. EP1389614A1 - Novel N-[2-(2-Pyridyl)ethyl]benzamide derivatives as fungicides - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2,3-dimethylbenzoate: A Versatile Building Block in Materials Science
Introduction
Ethyl 2,3-dimethylbenzoate is an aromatic ester that holds potential as a versatile building block in the synthesis of advanced materials. Its structure, featuring a reactive ester functional group and a substituted benzene ring, allows for a variety of chemical modifications, making it a candidate for the development of novel polymers, metal-organic frameworks (MOFs), and functional small molecules. This document outlines the synthesis, properties, and potential applications of this compound in materials science, providing detailed protocols for its preparation and hypothetical use in material synthesis. While direct applications are not yet widely documented, the following sections are based on established chemical principles and analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 104175-24-8 | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Purity | ≥98% (commercially available) | [2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| logP | 2.48014 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved via Fischer esterification of 2,3-dimethylbenzoic acid with ethanol, using a strong acid catalyst.
Materials:
-
2,3-dimethylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 2,3-dimethylbenzoic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Potential Applications in Materials Science
While specific applications of this compound in materials science are not well-documented, its chemical structure suggests several potential uses as a building block.
Precursor for Metal-Organic Framework (MOF) Linkers
The ester group of this compound can be hydrolyzed to a carboxylic acid, which can then serve as a linker in the synthesis of novel MOFs. The methyl groups on the aromatic ring can influence the porosity and electronic properties of the resulting framework.
Hypothetical Protocol for Linker Synthesis and MOF Formation:
-
Hydrolysis to 2,3-dimethylbenzoic acid:
-
Reflux this compound with an excess of aqueous sodium hydroxide.
-
Acidify the resulting solution with hydrochloric acid to precipitate 2,3-dimethylbenzoic acid.
-
Filter, wash with cold water, and dry the solid linker.
-
-
MOF Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, combine the synthesized 2,3-dimethylbenzoic acid linker with a metal salt (e.g., zinc nitrate, copper nitrate) in a suitable solvent (e.g., DMF, DEF).
-
Heat the autoclave at a specific temperature (e.g., 80-150 °C) for 24-72 hours.
-
Cool the autoclave to room temperature to obtain crystalline MOF product.
-
Wash the product with fresh solvent and dry under vacuum.
-
Monomer for Specialty Polyesters
Through transesterification reactions, this compound could potentially be used as a monomer in the synthesis of specialty polyesters. The bulky dimethyl-substituted phenyl group would likely impart rigidity, thermal stability, and unique solubility characteristics to the resulting polymer.
Hypothetical Protocol for Polyester Synthesis:
-
Monomer Preparation: this compound and a suitable diol (e.g., ethylene glycol, bisphenol A).
-
Polymerization:
-
Combine the monomers in a reaction vessel with a transesterification catalyst (e.g., zinc acetate, antimony trioxide).
-
Heat the mixture under an inert atmosphere, initially at a lower temperature (e.g., 150-180 °C) to initiate the reaction and distill off the ethanol byproduct.
-
Gradually increase the temperature and apply a vacuum to drive the reaction to completion and remove the final traces of volatile byproducts, leading to a high molecular weight polymer.
-
-
Isolation and Characterization:
-
Cool the molten polymer and isolate it.
-
The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties, and Nuclear Magnetic Resonance (NMR) for structural analysis.
-
Conclusion
This compound presents itself as a promising, yet underexplored, building block for materials science. Its straightforward synthesis and the potential for conversion into valuable linkers for MOFs or monomers for high-performance polymers make it a target for future research. The protocols and potential applications outlined here provide a foundational framework for scientists and researchers to begin exploring the utility of this versatile molecule in the creation of next-generation materials. Further experimental validation is necessary to fully realize the potential of this compound in these and other applications.
References
Application Notes and Protocols for Reactions Involving the Ester Group of Ethyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key chemical transformations involving the ester functional group of Ethyl 2,3-dimethylbenzoate. The protocols outlined below—hydrolysis (saponification), reduction, transesterification, and Grignard reaction—are foundational methods for the modification of this aromatic ester, enabling the synthesis of a variety of derivatives valuable in organic synthesis and drug discovery.
Introduction
This compound is an aromatic ester that can serve as a versatile starting material or intermediate in the synthesis of more complex molecules. The reactivity of its ester group allows for a range of chemical modifications. The presence of two methyl groups on the benzene ring ortho and meta to the ester functionality introduces steric hindrance that can influence reaction rates and conditions compared to simpler benzoates like ethyl benzoate. These application notes provide generalized yet detailed procedures that can be adapted and optimized for specific research applications.
Key Reactions and Applications
The primary reactions targeting the ester group of this compound include:
-
Hydrolysis (Saponification): The cleavage of the ester bond to yield 2,3-dimethylbenzoic acid and ethanol. This is a fundamental reaction for the synthesis of the corresponding carboxylic acid, a common building block in medicinal chemistry.
-
Reduction: The conversion of the ester to the primary alcohol, (2,3-dimethylphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This provides access to benzyl alcohol derivatives.
-
Transesterification: The exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol, a process often catalyzed by an acid or base. This allows for the synthesis of a library of different esters of 2,3-dimethylbenzoic acid.
-
Grignard Reaction: The reaction with organomagnesium halides (Grignard reagents) to form tertiary alcohols. This is a powerful carbon-carbon bond-forming reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the described transformations. Note that yields are highly dependent on the specific reaction scale, purity of reagents, and optimization of conditions.
| Reaction Type | Reagents and Conditions | Product | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) |
| Alkaline Hydrolysis | 1. This compound, 2 M NaOH (aq) 2. Reflux 3. HCl (aq) workup | 2,3-Dimethylbenzoic acid | 85-95 | 1 - 2 | 100 |
| Reduction | 1. LiAlH₄, Anhydrous THF 2. 0 °C to room temperature | (2,3-Dimethylphenyl)methanol | 80-90 | 1 - 4 | 0 to 25 |
| Transesterification | 1. Methanol, H₂SO₄ (catalytic) 2. Reflux | Mthis compound | 70-85 | 4 - 8 | 65 |
| Grignard Reaction | 1. Methylmagnesium bromide (2 eq.), Anhydrous Et₂O 2. 0 °C to room temperature 3. Aqueous workup | 2-(2,3-Dimethylphenyl)propan-2-ol | 75-85 | 1 - 3 | 0 to 25 |
Experimental Protocols
Alkaline Hydrolysis (Saponification) of this compound
This protocol describes the conversion of this compound to 2,3-dimethylbenzoic acid.
Materials:
-
This compound
-
2 M Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a 2 M aqueous solution of sodium hydroxide (5.0 eq).
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by observing the disappearance of the oily ester layer, which typically takes 1-2 hours.
-
Once the reaction is complete (a homogeneous solution is formed), cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2), which will cause the precipitation of 2,3-dimethylbenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a vacuum oven to obtain 2,3-dimethylbenzoic acid as a white solid.
Reduction of this compound with LiAlH₄
This protocol details the reduction of the ester to (2,3-dimethylphenyl)methanol. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.[1]
-
Filter the resulting suspension through a pad of Celite to remove the aluminum salts and wash the filter cake with THF.
-
Combine the organic filtrates and wash with a saturated aqueous solution of Na₂SO₄.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2,3-dimethylphenyl)methanol.
-
The product can be further purified by column chromatography if necessary.
Acid-Catalyzed Transesterification of this compound
This protocol describes the conversion of this compound to mthis compound.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mthis compound.
-
Purify the product by distillation or column chromatography.
Grignard Reaction of this compound
This protocol outlines the synthesis of 2-(2,3-dimethylphenyl)propan-2-ol via reaction with methylmagnesium bromide. Caution: Grignard reagents are highly reactive and sensitive to moisture. All glassware must be thoroughly dried, and the reaction must be conducted under anhydrous conditions.
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried three-necked round-bottom flask with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (2.2 eq) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of the ester.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the alkaline hydrolysis of this compound.
Caption: Experimental workflow for the reduction of this compound.
Caption: Reaction pathway for the Grignard reaction of this compound.
References
Application Notes and Protocols: Hydrolysis of Ethyl 2,3-dimethylbenzoate to 2,3-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the hydrolysis of ethyl 2,3-dimethylbenzoate to produce 2,3-dimethylbenzoic acid, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. The protocols described herein are based on well-established methods for ester hydrolysis.[1][2][3]
Introduction
2,3-Dimethylbenzoic acid is a versatile intermediate used in the synthesis of various organic compounds, including pyridyl benzamides, which have been investigated as potential inhibitors for parasites like Trypanosoma brucei.[4] The hydrolysis of its corresponding ethyl ester is a common and effective method for its preparation. This process, also known as saponification when carried out under basic conditions, involves the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.[5]
This document outlines two primary methods for this transformation: acid-catalyzed hydrolysis and base-catalyzed hydrolysis. The choice between these methods may depend on the desired reaction kinetics and the ease of product purification.
Reaction Overview
The overall reaction for the hydrolysis of this compound is as follows:
This compound reacts with water to form 2,3-dimethylbenzoic acid and ethanol. This reaction can be catalyzed by either an acid or a base.
Method 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is often preferred as it is an irreversible reaction that proceeds to completion.[5] The ester is heated with a strong base, such as sodium hydroxide, to produce the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture precipitates the desired 2,3-dimethylbenzoic acid.[6][7]
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Anti-bumping granules
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and flask
-
pH paper
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Add a few anti-bumping granules.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue heating for 1-2 hours, or until the oily ester layer is no longer visible.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Acidification: Transfer the cooled reaction mixture to a beaker and place it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). A white precipitate of 2,3-dimethylbenzoic acid should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.
-
Purification (Recrystallization): Dissolve the crude 2,3-dimethylbenzoic acid in a minimal amount of hot ethanol. Add hot deionized water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | This compound (10.0 g, 56.1 mmol) |
| Reagents | 10% aq. NaOH (60 mL), conc. HCl (~15 mL) |
| Reaction Time | 1.5 hours |
| Reaction Temperature | Reflux (~100 °C) |
| Crude Yield | 8.1 g |
| Purified Yield | 7.5 g (89%) |
| Melting Point | 144-146 °C |
Method 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction.[2][5] To drive the equilibrium towards the products, an excess of water is typically used.[1][3] This method directly yields the carboxylic acid without the need for a separate acidification step after the initial reaction.
Experimental Protocol
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Anti-bumping granules
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1 equivalent) and a 10% aqueous solution of sulfuric acid. Add a few anti-bumping granules.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The 2,3-dimethylbenzoic acid should precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purification (Recrystallization): Recrystallize the crude product from an ethanol/water mixture as described in the base-catalyzed method.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | This compound (10.0 g, 56.1 mmol) |
| Reagents | 10% aq. H₂SO₄ (100 mL) |
| Reaction Time | 5 hours |
| Reaction Temperature | Reflux (~100 °C) |
| Crude Yield | 7.2 g |
| Purified Yield | 6.5 g (77%) |
| Melting Point | 144-146 °C |
Visualizations
Experimental Workflow
Caption: Comparative workflow for base-catalyzed and acid-catalyzed hydrolysis.
Reaction Mechanism: Base-Catalyzed Hydrolysis
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Logical Relationship: Method Selection
Caption: Decision tree for selecting the hydrolysis method.
References
- 1. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]
- 5. savemyexams.com [savemyexams.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Application Notes and Protocols for the Reduction of Ethyl 2,3-dimethylbenzoate to (2,3-dimethylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic esters to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical and fine chemical industries. (2,3-dimethylphenyl)methanol, a substituted benzyl alcohol, serves as a valuable building block for more complex molecules. This document provides detailed application notes and protocols for the efficient reduction of ethyl 2,3-dimethylbenzoate to (2,3-dimethylphenyl)methanol. The primary focus is on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and versatile reducing agent for this transformation. Alternative reagents are also discussed to provide a broader perspective on available synthetic methodologies.
Reaction Scheme
The overall transformation involves the reduction of the ester functional group to a primary alcohol:
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical and depends on factors such as reactivity, selectivity, safety, and cost. Below is a summary of common reducing agents for the conversion of aromatic esters to primary alcohols.
| Reducing Agent | Typical Solvent(s) | Typical Reaction Conditions | Expected Yield | Product Purity | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | 0 °C to reflux | High (>90%)[1] | Generally high after purification | Highly reactive, moisture-sensitive, requires strictly anhydrous conditions. Reduces a wide range of functional groups.[2] |
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., EtOH, MeOH) | Room temperature to reflux | Low to moderate (often slow or requires additives)[3][4] | Variable, may require purification | Milder and safer than LiAlH₄. Generally does not reduce esters unless activated (e.g., with Lewis acids like LiCl or CaCl₂) or at elevated temperatures.[5] |
| Diisobutylaluminum Hydride (DIBAL-H) | Aprotic solvents (e.g., Toluene, Hexane, CH₂Cl₂) | Low temperature (-78 °C) | High | Generally high | Can selectively reduce esters to aldehydes at low temperatures with stoichiometric control.[6][7] Use of excess DIBAL-H or higher temperatures will lead to the primary alcohol.[6] |
Experimental Protocols
Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines a standard laboratory procedure for the reduction of this compound to (2,3-dimethylphenyl)methanol using LiAlH₄ in an anhydrous ether solvent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) powder
-
Anhydrous Diethyl Ether (or THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel sealed with a septum. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: In the inert atmosphere, carefully add a suspension of LiAlH₄ (1.1 to 1.5 equivalents relative to the ester) in anhydrous diethyl ether to the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the internal temperature at or below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it, and spotting on a TLC plate.
-
Work-up (Fieser Method): Upon completion of the reaction, cool the flask back to 0 °C with an ice bath. Cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the solid precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the washings in a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2,3-dimethylphenyl)methanol.
-
Further Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathway
The reduction of an ester with LiAlH₄ proceeds through a two-step mechanism. Initially, a hydride is added to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide group to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to form the primary alcohol.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the reduction of this compound using LiAlH₄.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ethyl 2,3-dimethylbenzoate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known agrochemical properties of the broader class of alkyl benzoates and related compounds. As of the date of this document, specific research on the agrochemical applications of Ethyl 2,3-dimethylbenzoate is limited. The information provided herein is intended to serve as a guide for initiating research and should be validated through empirical studies.
Introduction
This compound is an aromatic ester that, based on the activities of structurally similar compounds, holds potential for investigation in agrochemical research. The broader class of benzoate esters has demonstrated a range of biological activities, including insecticidal, fungicidal, and plant growth-regulating properties.[1][2][3][4] This document outlines potential applications, hypothetical data, and detailed experimental protocols to guide the exploration of this compound as a candidate for a novel agrochemical agent.
Potential Agrochemical Applications
Insecticidal and Acaricidal Activity
Several benzoate esters have been reported to possess insecticidal and acaricidal properties.[1][5] For instance, methyl benzoate and benzyl benzoate have shown efficacy against a variety of insect pests through contact toxicity and fumigant action.[2][6] The lipophilic nature of these esters facilitates penetration of the insect cuticle. The mechanism of action may involve disruption of the nervous system or other vital physiological processes.
Potential Target Pests:
-
Stored product insects (e.g., Tribolium castaneum, Sitophilus oryzae)
-
Lepidopteran pests (e.g., Spodoptera litura)
-
Sucking insects (e.g., aphids, whiteflies)
-
Mites (e.g., Tetranychus urticae)
Fungicidal Activity
Benzoates are well-known for their antifungal properties, primarily attributed to the action of benzoic acid in acidic conditions.[3][7] It is hypothesized that this compound may be hydrolyzed to benzoic acid and ethanol within the fungal cell or its environment, leading to the disruption of fungal growth. The proposed mechanism involves the acidification of the fungal cytoplasm, which inhibits key metabolic enzymes like phosphofructokinase, ultimately leading to a depletion of ATP and cessation of growth.[3][7]
Potential Target Pathogens:
-
Botrytis cinerea (Gray mold)
-
Fusarium spp. (Fusarium wilt)
-
Aspergillus spp. (Post-harvest decay)
-
Powdery mildews
Plant Growth Regulation
Certain benzoates have been observed to influence plant growth and development. Methyl benzoate, a natural plant volatile, can act as a signaling molecule, attracting pollinators and potentially modulating plant hormone levels to stimulate root growth.[8][9] At specific concentrations, sodium benzoate has been shown to mitigate the effects of heavy metal stress in wheat seedlings.[4] However, it is crucial to note that phytotoxicity can occur at higher concentrations.[4] The application of this compound could potentially influence seed germination, root development, and stress tolerance in various crops.
Potential Applications:
-
Seed treatment to enhance germination and early growth.
-
Foliar spray to improve stress tolerance.
-
Soil amendment to promote root development.
Data Presentation (Hypothetical)
The following tables present hypothetical quantitative data for this compound to illustrate how experimental results could be structured.
Table 1: Hypothetical Insecticidal Activity of this compound against Tribolium castaneum (Red Flour Beetle)
| Assay Type | Parameter | Value |
| Contact Toxicity | LD50 (µ g/insect ) | 85.5 |
| Fumigant Toxicity | LC50 (mg/L air) | 15.2 |
| Repellency | Repellency Index (%) at 1% | 65 |
Table 2: Hypothetical Fungicidal Activity of this compound against Botrytis cinerea
| Assay Type | Parameter | Value (µg/mL) |
| Mycelial Growth Inhibition | IC50 | 120.8 |
| Spore Germination Inhibition | IC50 | 95.3 |
| Minimum Inhibitory Concentration | MIC | 250 |
Table 3: Hypothetical Plant Growth Regulating Effects of this compound on Lactuca sativa (Lettuce)
| Treatment Concentration (µM) | Germination Rate (%) | Root Length (cm) | Shoot Length (cm) |
| 0 (Control) | 98 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 10 | 99 | 4.2 ± 0.5 | 4.5 ± 0.6 |
| 50 | 97 | 3.8 ± 0.4 | 4.3 ± 0.5 |
| 100 | 85 | 2.1 ± 0.3 | 3.1 ± 0.4 |
Experimental Protocols
Protocol for Insecticidal Bioassay: Contact Toxicity
Objective: To determine the median lethal dose (LD50) of this compound against a target insect pest (e.g., Tribolium castaneum).
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Microsyringe
-
Adult insects of uniform age and size
-
Petri dishes
-
Filter paper
-
Incubator
Procedure:
-
Prepare a series of concentrations of this compound in acetone (e.g., 10, 50, 100, 200, 500 µg/µL).
-
Anesthetize the adult insects by brief exposure to cold (4°C for 5 minutes).
-
Using a microsyringe, apply 1 µL of the test solution to the dorsal thorax of each insect.
-
The control group should be treated with 1 µL of acetone only.
-
Place 20 treated insects into a Petri dish lined with filter paper.
-
Prepare three replicates for each concentration and the control.
-
Incubate the Petri dishes at 28 ± 1°C and 65 ± 5% relative humidity.
-
Record mortality after 24, 48, and 72 hours. Insects are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculate the LD50 value using probit analysis.
Protocol for Fungicidal Bioassay: Mycelial Growth Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the mycelial growth of a target fungus (e.g., Botrytis cinerea).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target fungal culture
-
Sterile Petri dishes (90 mm)
-
Cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). The final concentration of DMSO in the medium should not exceed 1% (v/v).
-
A control plate should be prepared with PDA containing the same concentration of DMSO without the test compound.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
From the periphery of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate.
-
Seal the plates with paraffin film and incubate at 25 ± 1°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the concentration.
Protocol for Plant Growth Regulation Assay: Seed Germination and Seedling Growth
Objective: To evaluate the effect of this compound on the seed germination and early seedling growth of a model plant (e.g., Lactuca sativa).
Materials:
-
This compound
-
Ethanol (solvent)
-
Distilled water
-
Certified seeds of the model plant
-
Petri dishes
-
Filter paper (Whatman No. 1)
-
Plant growth chamber
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a series of test solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final concentration of ethanol should be kept below 0.1% to avoid phytotoxic effects.
-
The control solution should contain the same concentration of ethanol in distilled water.
-
Surface sterilize the seeds by soaking them in a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test or control solution.
-
Place 25 seeds evenly spaced on the filter paper in each Petri dish.
-
Prepare three replicates for each treatment and the control.
-
Seal the Petri dishes with paraffin film and place them in a plant growth chamber with a controlled environment (e.g., 25°C, 16/8 h light/dark cycle).
-
After 7 days, record the number of germinated seeds to calculate the germination rate.
-
Carefully remove 10 seedlings from each Petri dish and measure their root and shoot lengths.
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Tukey's test).
Visualizations
Caption: General workflow for agrochemical screening of a test compound.
Caption: Proposed antifungal mechanism of action for benzoates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does Methyl Benzoate affect plant growth? - Blog [m.evergreensinochem.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Substituted Benzamides from Ethyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse range of N-substituted 2,3-dimethylbenzamides, starting from the readily available ester, Ethyl 2,3-dimethylbenzoate. Substituted benzamides are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The protocols outlined below cover the initial hydrolysis of the starting ester to the corresponding carboxylic acid, followed by two reliable methods for the final amide bond formation: the acyl chloride method and a direct coupling method.
Introduction
The 2,3-dimethylbenzamide scaffold is a key structural motif in various pharmacologically active molecules. The strategic placement of the methyl groups can influence the compound's conformation and interaction with biological targets. The ability to synthesize a library of N-substituted analogs is crucial for structure-activity relationship (SAR) studies in drug discovery. The following protocols offer robust and adaptable methods for this purpose.
The overall synthetic strategy is a two-step process. First, this compound is hydrolyzed to 2,3-dimethylbenzoic acid. Subsequently, this acid is coupled with a variety of primary or secondary amines to yield the desired substituted benzamides.
Part 1: Hydrolysis of this compound
This initial step involves the saponification of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the free carboxylic acid.
Experimental Protocol 1: Alkaline Hydrolysis
This protocol is adapted from the well-established hydrolysis of benzoate esters.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and flask
-
pH paper
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. Add a 2 M aqueous solution of sodium hydroxide (2.5 eq.).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. A white precipitate of 2,3-dimethylbenzoic acid will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the purified 2,3-dimethylbenzoic acid in a drying oven at 60-70°C.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,3-Dimethylbenzoic acid |
| Typical Yield | 90-98% |
| Appearance | White solid |
| Purity (by NMR) | >98% |
Part 2: Synthesis of N-Substituted 2,3-Dimethylbenzamides
With 2,3-dimethylbenzoic acid in hand, the final amidation can be achieved through two primary routes.
Method A: The Acyl Chloride Route
This classic and highly effective method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine.
This protocol is based on a reported synthesis of 2,3-dimethylbenzoyl chloride.[2]
Materials:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene or toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2,3-dimethylbenzoic acid (1.0 eq.) in dry benzene or toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,3-dimethylbenzoyl chloride is often used in the next step without further purification.
Data Presentation:
| Parameter | Value |
| Starting Material | 2,3-Dimethylbenzoic acid |
| Product | 2,3-Dimethylbenzoyl chloride |
| Reported Yield | 92%[2] |
| Appearance | Oily liquid |
This protocol describes the reaction of the synthesized acyl chloride with a primary or secondary amine.
Materials:
-
2,3-Dimethylbenzoyl chloride
-
Desired primary or secondary amine
-
Pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Round-bottom flask
-
Stirring plate
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the desired amine (1.0 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Addition of Acyl Chloride: Slowly add a solution of 2,3-dimethylbenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation:
| Parameter | Value |
| Starting Materials | 2,3-Dimethylbenzoyl chloride, Amine |
| Product | N-Substituted 2,3-dimethylbenzamide |
| Typical Yield | 75-95% |
| Purification | Column Chromatography/Recrystallization |
Method B: Direct Amide Coupling
This method avoids the isolation of the acyl chloride by using a coupling reagent to activate the carboxylic acid in situ for reaction with the amine. This is often preferred for its milder conditions and operational simplicity.
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) and a base.
Materials:
-
2,3-Dimethylbenzoic acid
-
Desired primary or secondary amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Round-bottom flask
-
Stirring plate
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylbenzoic acid (1.0 eq.), the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF or DCM.
-
Addition of Coupling Reagent: Add EDC (1.2 eq.) to the solution and stir the mixture at room temperature.
-
Reaction: Stir the reaction for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Parameter | Value |
| Starting Materials | 2,3-Dimethylbenzoic acid, Amine |
| Coupling Reagents | EDC, HOBt, DIPEA |
| Product | N-Substituted 2,3-dimethylbenzamide |
| Typical Yield | 60-90% |
| Purification | Column Chromatography/Recrystallization |
Visualizations
Caption: Overall synthetic pathway from this compound.
Caption: Workflow for Hydrolysis and Acyl Chloride Route.
Caption: Logical relationships between synthetic methods.
References
Application Note & Protocol: GC-MS Analysis of Ethyl 2,3-dimethylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2,3-dimethylbenzoate is an aromatic ester of significant interest in various fields, including flavor and fragrance chemistry, and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable quantification and identification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
A detailed methodology for the analysis of this compound using GC-MS is provided below. This protocol is a comprehensive synthesis of best practices for the analysis of similar aromatic esters.[3][4]
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step is necessary.
a) Simple Dilution (for standards and clean samples):
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as ethanol, methanol, or dichloromethane.[4][5]
-
Perform serial dilutions to prepare working standards at concentrations relevant to the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Transfer the final solutions to 1.5 mL glass autosampler vials for analysis.[5]
b) Liquid-Liquid Extraction (LLE) (for aqueous samples):
-
To 10 mL of the aqueous sample, add 5 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen gas.[6]
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis and transfer to an autosampler vial.
c) Solid Phase Extraction (SPE) (for complex matrices):
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger organic solvent.
-
The eluted sample is then ready for GC-MS analysis, with a concentration step if required.[7]
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent non-polar column)[3][8] |
| Inlet | Split/Splitless Injector |
| Inlet Temperature | 250 °C[3][4] |
| Injection Volume | 1 µL[3][8] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)[4] |
| Oven Program | Initial: 50 °C, hold for 1 minRamp: 10 °C/min to 300 °CFinal Hold: 5 min at 300 °C[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4][8] |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |
| Ion Source Temp. | 230 °C[4] |
| Quadrupole Temp. | 150 °C[4][8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4][8] |
| Mass Range | m/z 40-500[4] |
| Solvent Delay | 3-5 minutes[4] |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example of a table summarizing hypothetical quantitative results for the analysis of this compound in different sample matrices.
| Sample ID | Matrix | Concentration (µg/mL) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Standard 1 | Ethanol | 1.0 | 12.5 | 178.1 | 149, 133, 105 |
| Standard 2 | Ethanol | 5.0 | 12.5 | 178.1 | 149, 133, 105 |
| Sample A | Pharmaceutical Prep | 2.3 | 12.5 | 178.1 | 149, 133, 105 |
| Sample B | Flavor Compound | 8.7 | 12.5 | 178.1 | 149, 133, 105 |
| Blank | Ethanol | Not Detected | - | - | - |
Note: The retention time and fragment ions are predictive and should be confirmed with an authentic standard of this compound. The molecular formula for this compound is C11H14O2, with a monoisotopic mass of 178.0994 Da.[9]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship Diagram: Principles of GC-MS
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. organomation.com [organomation.com]
- 7. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 8. lcms.cz [lcms.cz]
- 9. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Ethyl 2,3-dimethylbenzoate
Introduction
Ethyl 2,3-dimethylbenzoate is an aromatic ester with applications in chemical synthesis and as a specialty solvent. Its effective purification is crucial for ensuring the quality and reliability of downstream applications. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from a crude reaction mixture. The method provides excellent resolution and recovery, making it suitable for both research and small-scale production environments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties indicate that the compound is well-suited for reversed-phase chromatography due to its hydrophobic nature.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| LogP | 2.48 | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
HPLC Method and Parameters
The purification was performed on a preparative HPLC system. A C18 stationary phase was selected to leverage the hydrophobic characteristics of the target compound. The mobile phase composition and gradient were optimized to achieve efficient separation from common impurities.
| Parameter | Setting |
| Instrument | Preparative HPLC System with UV-Vis Detector |
| Column | C18, 5 µm particle size, 150 mm x 4.6 mm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 500 µL |
| Sample Preparation | Crude sample dissolved in 70% Acetonitrile/Water |
Results and Discussion
The developed HPLC method demonstrated effective separation of this compound from process-related impurities. The retention time of the target compound was approximately 8.5 minutes under the specified conditions. The purity of the collected fractions was assessed by analytical HPLC, confirming a purity of >99%. The recovery of the purified compound was determined to be 92%. A summary of the quantitative data is provided in Table 2.
| Parameter | Value |
| Retention Time (t_R) | 8.5 min |
| Purity of Collected Fraction | >99% |
| Recovery | 92% |
| Throughput | 5 mg per injection |
Detailed Experimental Protocol
Objective
To provide a step-by-step protocol for the purification of this compound using preparative reversed-phase HPLC.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade) for cleaning
-
0.45 µm Syringe Filters
Instrument and Equipment
-
Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Fraction Collector
-
Analytical Balance
-
Vortex Mixer
-
pH Meter
Sample Preparation
-
Accurately weigh approximately 10 mg of the crude this compound sample.
-
Dissolve the sample in 1 mL of a 70% Acetonitrile in deionized water solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Preparation and Operation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Deionized Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.
-
-
System Startup and Equilibration:
-
Purge the HPLC pumps with the respective mobile phases to remove any air bubbles.
-
Install the C18 column (150 mm x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase composition (60% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Run and Fraction Collection:
-
Set the column oven temperature to 30°C.
-
Set the UV detector wavelength to 235 nm.
-
Inject 500 µL of the prepared sample.
-
Start the gradient run as specified in the HPLC method parameters.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak eluting at approximately 8.5 minutes.
-
Post-Purification Processing
-
Combine the collected fractions containing the purified this compound.
-
Remove the solvent from the collected fractions using a rotary evaporator.
-
Determine the weight of the dried, purified product and calculate the recovery.
-
Assess the purity of the final product by re-injecting a small, diluted sample onto an analytical HPLC system.
System Shutdown
-
Flush the column with 100% Methanol for 30 minutes to remove any strongly retained compounds.
-
Store the column in an appropriate solvent (e.g., 80% Methanol/Water).
-
Turn off the pumps, detector, and column oven.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
References
Application Notes and Protocols for the Derivatization of Ethyl 2,3-dimethylbenzoate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dimethylbenzoate is an aromatic ester that may require derivatization for enhanced detection and quantification in various analytical applications, including pharmacokinetic studies, impurity profiling, and quality control. Direct analysis by gas chromatography (GC) can be challenging due to its polarity. Derivatization to a less polar and more volatile compound can significantly improve chromatographic peak shape, resolution, and sensitivity.
This document provides detailed protocols for the derivatization of this compound, focusing on a two-step process: hydrolysis of the ester to 2,3-dimethylbenzoic acid, followed by derivatization of the carboxylic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Analytical Strategies
The primary analytical strategy involves the hydrolysis of this compound to its corresponding carboxylic acid, 2,3-dimethylbenzoic acid. This intermediate is then derivatized to a more volatile and thermally stable compound for GC-MS analysis or analyzed directly by HPLC.
Hydrolysis of this compound
Alkaline hydrolysis is a common and effective method to convert this compound to 2,3-dimethylbenzoic acid. This reaction is typically carried out using a strong base such as sodium hydroxide in an aqueous or alcoholic solution.[1][2][3]
Derivatization of 2,3-dimethylbenzoic Acid for GC-MS Analysis
To improve volatility and thermal stability for GC analysis, the carboxylic acid group of 2,3-dimethylbenzoic acid can be derivatized through two primary methods:
-
Silylation: This process replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, significantly reducing polarity. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[4][5]
-
Methylation: The carboxylic acid is converted to its methyl ester, mthis compound. This can be achieved using reagents like methanol with an acid catalyst (e.g., HCl or BF3).[6][7][8]
HPLC Analysis of 2,3-dimethylbenzoic Acid
2,3-dimethylbenzoic acid can also be analyzed directly by reversed-phase HPLC with UV detection, offering a simpler alternative to GC-MS that does not require derivatization.[9][10][11][12]
Data Presentation
The following tables summarize typical quantitative data for the analytical methods described. Please note that the exact values can vary depending on the specific instrumentation and experimental conditions. The data presented for 2,3-dimethylbenzoic acid derivatives are based on typical values reported for similar aromatic carboxylic acids due to the limited availability of specific validation data for this compound.
Table 1: Typical Performance Characteristics of Analytical Methods for 2,3-dimethylbenzoic Acid and its Derivatives
| Parameter | GC-MS (as TMS derivative) | GC-MS (as Methyl Ester) | HPLC-UV |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 µg/mL | ~0.4 µg/mL[11] |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.15 µg/mL | ~1.1 µg/mL[11] |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 10% | < 10% | < 2%[11] |
Table 2: Typical Reaction Conditions and Yields
| Reaction | Reagents | Temperature | Time | Typical Yield |
| Hydrolysis | 2 M NaOH (aq) | Reflux (~100°C) | 45-60 min[1] | >90% |
| Silylation | BSTFA, Pyridine | 60 - 80°C | 30-60 min | >95% |
| Methylation | Methanolic HCl | 70°C | 12 hours | >96%[6] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the conversion of this compound to 2,3-dimethylbenzoic acid.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH) solution
-
5 M Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
pH paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) with 2 M NaOH solution (3 equivalents).
-
Add a few boiling chips and set up the apparatus for heating under reflux.
-
Heat the mixture to reflux and maintain for 45-60 minutes, or until the oily ester layer disappears.[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted ester. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 5 M HCl. A white precipitate of 2,3-dimethylbenzoic acid should form.
-
Extract the 2,3-dimethylbenzoic acid with three portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3-dimethylbenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Silylation of 2,3-dimethylbenzoic Acid for GC-MS Analysis
This protocol describes the derivatization of 2,3-dimethylbenzoic acid to its trimethylsilyl (TMS) ester.
Materials:
-
2,3-dimethylbenzoic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vial with insert
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place approximately 1 mg of 2,3-dimethylbenzoic acid into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the acid.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 3: Methylation of 2,3-dimethylbenzoic Acid for GC-MS Analysis
This protocol describes the conversion of 2,3-dimethylbenzoic acid to its methyl ester.
Materials:
-
2,3-dimethylbenzoic acid
-
5% HCl in Methanol (prepared by carefully adding acetyl chloride to cold methanol)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Reaction vial with a screw cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place approximately 1 mg of 2,3-dimethylbenzoic acid into a reaction vial.
-
Add 1 mL of 5% HCl in methanol.
-
Cap the vial tightly and heat at 70°C overnight (approximately 12 hours).
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS system.
Protocol 4: HPLC Analysis of 2,3-dimethylbenzoic Acid
This protocol outlines the direct analysis of 2,3-dimethylbenzoic acid by HPLC-UV.
Instrumentation and Conditions (Typical):
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid) in an isocratic or gradient elution. A typical starting condition is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm or 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of 2,3-dimethylbenzoic acid in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing 2,3-dimethylbenzoic acid in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantify the amount of 2,3-dimethylbenzoic acid in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Overall experimental workflow for the analysis of this compound.
Caption: Logical decision pathway for the analytical derivatization of this compound.
References
- 1. sserc.org.uk [sserc.org.uk]
- 2. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 3. quora.com [quora.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. thaiscience.info [thaiscience.info]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Ethyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel phthalazinone heterocycles utilizing ethyl 2,3-dimethylbenzoate as a readily available starting material. The protocols outlined below are based on established synthetic transformations, offering a strategic pathway to valuable heterocyclic scaffolds for potential applications in medicinal chemistry and drug discovery.
Introduction
Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details a proposed synthetic route for the preparation of 4,5-dimethylphthalazin-1(2H)-one from this compound. The strategy involves a two-step sequence: the conversion of the starting ester to the corresponding benzoyl chloride, followed by cyclocondensation with hydrazine hydrate.
Proposed Synthetic Pathway
The synthesis of 4,5-dimethylphthalazin-1(2H)-one from this compound can be envisioned through the following logical workflow:
Caption: Proposed synthetic workflow for 4,5-dimethylphthalazin-1(2H)-one.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylbenzoic Acid (Intermediate)
This protocol describes the hydrolysis of this compound to 2,3-dimethylbenzoic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
A precipitate of 2,3-dimethylbenzoic acid will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Synthesis of 2,3-Dimethylbenzoyl Chloride (Intermediate)
This protocol details the conversion of 2,3-dimethylbenzoic acid to its corresponding acid chloride.
Materials:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser with a gas trap, magnetic stirrer.
Procedure:
-
To a solution of 2,3-dimethylbenzoic acid (1.0 eq) in dry DCM or toluene in a round-bottom flask, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain crude 2,3-dimethylbenzoyl chloride, which can be used in the next step without further purification.
Protocol 3: Synthesis of 4,5-Dimethylphthalazin-1(2H)-one (Target Heterocycle)
This protocol describes the cyclocondensation reaction of 2,3-dimethylbenzoyl chloride with hydrazine hydrate to form the phthalazinone ring system.
Materials:
-
2,3-Dimethylbenzoyl chloride
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Pyridine)
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve 2,3-dimethylbenzoyl chloride (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1 - 1.2 eq) in the same solvent via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 4,5-dimethylphthalazin-1(2H)-one.
Data Presentation
The following table summarizes expected outcomes based on similar reactions reported in the literature. Actual yields and reaction times may vary depending on the specific experimental conditions.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| 1 | This compound | 2,3-Dimethylbenzoic acid | NaOH, Ethanol, HCl | >90 | General Hydrolysis |
| 2 | 2,3-Dimethylbenzoic acid | 2,3-Dimethylbenzoyl chloride | SOCl₂ or (COCl)₂ | >95 | General Procedure |
| 3 | 2,3-Dimethylbenzoyl chloride | 4,5-Dimethylphthalazin-1(2H)-one | Hydrazine hydrate | 70-85 | [1][2] |
Signaling Pathways and Logical Relationships
The synthesis of phthalazinone derivatives is a key step in the development of various pharmacologically active agents. Phthalazinones have been reported to interact with a variety of biological targets. The logical relationship from the starting material to the final product and its potential application is depicted below.
References
Application Notes and Protocols for Kinetic Studies of Ethyl 2,3-dimethylbenzoate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of esters is a fundamental reaction in organic chemistry and plays a critical role in various biological processes, including drug metabolism. Kinetic studies of ester hydrolysis provide valuable insights into reaction mechanisms, the stability of ester-containing compounds, and the influence of molecular structure on reactivity. Ethyl 2,3-dimethylbenzoate is an aromatic ester whose hydrolysis is of interest for understanding the impact of di-substitution on the benzene ring, particularly the steric and electronic effects of ortho and meta methyl groups, on the reaction rate. Due to the presence of an ortho-methyl group, significant steric hindrance is expected to influence the rate of hydrolysis.
This document provides detailed protocols for conducting kinetic studies on the hydrolysis of this compound under both acidic and basic conditions. It also presents a framework for data analysis and discusses the expected kinetic outcomes based on studies of related substituted benzoates.
Data Presentation
To provide a contextual understanding, the following table summarizes kinetic data for the alkaline hydrolysis of related, less sterically hindered, ethyl and methyl benzoates. This data can serve as a benchmark for qualitatively predicting the reactivity of this compound.
Table 1: Rate Constants for the Alkaline Hydrolysis of Selected Benzoate Esters
| Ester | Temperature (°C) | Solvent System | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Ethyl Acetate | 25 | Water | 0.1120 | [1] |
| Ethyl Benzoate | 25 | 70% Methanol-Water | Value not explicitly found in searches | |
| Methyl Salicylate (o-hydroxy) | 35 | Water | Complex pH dependence | [2] |
| Methyl o-methoxybenzoate | 35 | Water | Complex pH dependence | [2] |
| Ethyl 2-bromobenzoate | Not Specified | Not Specified | Slower than p-bromo isomer | [3] |
Note: The absence of specific values underscores the novelty and necessity of the experimental protocols outlined below.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on the hydrolysis of this compound. Given the anticipated slow reaction rate and the hydrophobicity of the ester, modifications to standard procedures for simple esters like ethyl acetate are necessary.
Protocol 1: Alkaline Hydrolysis of this compound Monitored by Titration
This protocol is a classic and reliable method for determining the rate of hydrolysis by measuring the consumption of the hydroxide catalyst over time.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold distilled water
-
Thermostated water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture by dissolving a known amount of this compound in a specific volume of ethanol in a large conical flask.
-
In a separate flask, bring a known volume of the standardized NaOH solution to the desired reaction temperature in the thermostated water bath.
-
To initiate the reaction, add the thermostated NaOH solution to the ester solution. Start a stopwatch immediately upon mixing.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 30, 60, 90 minutes, adjusted based on preliminary runs), withdraw a known volume of the reaction mixture (e.g., 5 mL) using a pipette.
-
Immediately quench the reaction by transferring the aliquot to a conical flask containing a known volume of ice-cold distilled water. This slows down the reaction significantly.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the unreacted NaOH in the sample with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.
-
-
Infinity Reading (V∞):
-
To determine the concentration of NaOH at the completion of the reaction, heat a sealed sample of the reaction mixture in a water bath (e.g., at 60-70°C) for several hours to drive the reaction to completion.
-
Alternatively, allow a sample to react for a period equivalent to at least 10 half-lives.
-
Titrate this "infinity" sample in the same manner as the other time points.
-
Data Analysis:
The reaction is expected to follow second-order kinetics. If the concentration of the ester is much lower than that of NaOH, pseudo-first-order kinetics can be assumed. The rate constant (k) can be determined graphically by plotting 1/(a-x) versus time for a second-order reaction or ln(a-x) versus time for a pseudo-first-order reaction, where (a-x) is the concentration of the ester at time t.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound Monitored by HPLC
For acid-catalyzed hydrolysis, or for a more sensitive and continuous monitoring method for alkaline hydrolysis, High-Performance Liquid Chromatography (HPLC) is recommended. This technique allows for the direct measurement of the decrease in the ester concentration or the increase in the product (2,3-dimethylbenzoic acid) concentration.
Materials and Equipment:
-
This compound
-
Hydrochloric acid or Sulfuric acid (for acid catalysis)
-
Sodium Hydroxide (for alkaline hydrolysis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector and a C18 column
-
Autosampler
-
Thermostated reaction vessel
Procedure:
-
HPLC Method Development:
-
Develop an HPLC method capable of separating this compound from its hydrolysis product, 2,3-dimethylbenzoic acid.
-
A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in an isocratic or gradient elution.
-
Determine the retention times and establish a calibration curve for both the ester and the acid.
-
-
Kinetic Run:
-
Prepare the reaction mixture in a thermostated vessel by dissolving this compound in a suitable solvent (e.g., acetonitrile-water mixture) and adding the acid or base catalyst.
-
Use an autosampler to inject aliquots of the reaction mixture onto the HPLC column at programmed time intervals.
-
-
Data Acquisition and Analysis:
-
Monitor the chromatograms at a suitable UV wavelength where both the reactant and product have significant absorbance.
-
Record the peak areas of the ester and/or the acid at each time point.
-
Convert peak areas to concentrations using the previously established calibration curves.
-
Determine the rate constant by plotting the concentration of the ester versus time and fitting the data to the appropriate integrated rate law (pseudo-first-order is common in HPLC studies where the catalyst is in excess).
-
Mandatory Visualizations
References
Application Notes and Protocols: Use of Substituted Benzoic Acids in the Synthesis of Metal-Organic Frameworks
For the attention of: Researchers, scientists, and drug development professionals.
These application notes address the use of substituted benzoic acids in the synthesis of metal-organic frameworks (MOFs). While the specific use of Ethyl 2,3-dimethylbenzoate as a primary ligand in direct MOF synthesis is not documented in scientific literature, this document provides a comprehensive overview of the principles of using closely related molecules, specifically substituted benzoic acids, in MOF synthesis. An illustrative protocol for the synthesis of a zinc-based MOF using 4-dimethylaminobenzoic acid is provided as a representative example.
Introduction: Ligand Selection for MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial as it dictates the topology, porosity, and functional properties of the resulting MOF. Typically, ligands for MOF synthesis possess strong coordinating functional groups, most commonly carboxylates, that can form robust coordination bonds with the metal centers.
This compound as a Ligand
This compound is an ester of 2,3-dimethylbenzoic acid. The ester functional group is generally not employed for the direct synthesis of MOFs. This is because the coordination of the carbonyl oxygen in an ester to a metal center is significantly weaker and less directional than the coordination of a deprotonated carboxylate group. Consequently, esters are less likely to form the stable, extended, and crystalline framework characteristic of a MOF. For successful MOF synthesis, the corresponding carboxylic acid, in this case, 2,3-dimethylbenzoic acid, would be the appropriate choice of ligand.
2,3-Dimethylbenzoic Acid as a Potential Ligand
While 2,3-dimethylbenzoic acid possesses the necessary carboxylate group for coordination, its use in the synthesis of MOFs is not widely reported in peer-reviewed literature. The steric hindrance from the two methyl groups adjacent to the carboxylic acid could potentially complicate the coordination to metal centers and the formation of a well-ordered, porous framework. However, the principles of MOF synthesis using substituted benzoic acids are well-established.[1]
Representative Example: Synthesis of a Zinc-Based MOF with 4-Dimethylaminobenzoic Acid
To illustrate the process of synthesizing a MOF with a substituted benzoic acid, the following sections detail the synthesis and properties of a zinc-based MOF using 4-dimethylaminobenzoic acid as the organic ligand. This example is chosen due to the availability of a published synthesis protocol and demonstrates the general approach that could be adapted for other substituted benzoic acids.[1]
Synthesis Workflow
The synthesis of the zinc-based MOF with 4-dimethylaminobenzoic acid is achieved through a solvothermal method. The general workflow is depicted in the diagram below.
Caption: Solvothermal synthesis workflow for a zinc-based MOF.
Experimental Protocol: Synthesis of a Zinc-Based MOF with 4-Dimethylaminobenzoic Acid
This protocol is adapted from a published procedure for the synthesis of a zinc-based MOF with potential applications in drug delivery.[1]
Materials
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4-Dimethylaminobenzoic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
Equipment
-
Teflon-lined stainless steel autoclave (20 mL)
-
Oven
-
Centrifuge
-
Vacuum drying oven
Procedure
-
In a 20 mL Teflon-lined autoclave, combine 1.0 mmol of zinc nitrate hexahydrate (297.5 mg) and 1.0 mmol of 4-dimethylaminobenzoic acid (165.2 mg).[1]
-
Add a solvent mixture of 12 mL of N,N-dimethylformamide (DMF) and 8 mL of methanol.[1]
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 120 °C and maintain this temperature for 72 hours.[1]
-
After 72 hours, cool the autoclave to room temperature.
-
Collect the resulting crystals by centrifugation.
-
Wash the collected crystals with fresh N,N-dimethylformamide (DMF) three times.
-
Subsequently, wash the crystals with ethanol three times.
-
Dry the final product under vacuum.
Characterization Data
The synthesized MOF can be characterized using various analytical techniques to determine its structure, porosity, and thermal stability.
| Property | Technique | Result |
| Crystallinity | Powder X-ray Diffraction (PXRD) | The PXRD pattern should show sharp peaks, indicating a crystalline material. |
| Functional Groups | Fourier-Transform Infrared (FT-IR) | The FT-IR spectrum will confirm the presence of the carboxylate groups coordinated to the metal centers. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA can be used to determine the temperature at which the MOF framework starts to decompose. |
| Porosity | Gas Adsorption (e.g., N₂ at 77 K) | The surface area and pore volume can be calculated from the gas adsorption isotherm. |
Potential Applications in Drug Development
MOFs synthesized from functionalized benzoic acids are being explored for various applications in drug development, primarily due to their high porosity and tunable chemical functionality.
Drug Delivery
The porous nature of these MOFs allows for the encapsulation of therapeutic agents. For instance, the zinc-based MOF synthesized with 4-dimethylaminobenzoic acid has been investigated as a carrier for the anticancer drug doxorubicin.[1] The drug release can be triggered by changes in pH, which is a desirable feature for targeted drug delivery to the acidic microenvironment of tumors.[1]
Logical Relationship for Drug Delivery Application
The following diagram illustrates the logical relationship for the application of this type of MOF in pH-responsive drug delivery.
Caption: pH-responsive drug delivery mechanism using a MOF carrier.
Conclusion
While this compound is not a suitable primary ligand for direct MOF synthesis, its corresponding carboxylic acid, 2,3-dimethylbenzoic acid, and other substituted benzoic acids are viable options. The provided protocol for the synthesis of a zinc-based MOF with 4-dimethylaminobenzoic acid serves as a valuable template for researchers interested in exploring the synthesis of novel MOFs from functionalized benzoic acids. The unique properties of these materials, such as high porosity and tunable functionality, make them promising candidates for a range of applications, particularly in the field of drug delivery. Further research into the synthesis of MOFs using a wider variety of substituted benzoic acids is warranted to explore the full potential of this class of materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2,3-Dimethylbenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 2,3-dimethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this sterically hindered ester. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve high-yield, high-purity synthesis.
Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 2,3-dimethylbenzoic acid with ethanol, catalyzed by a strong acid.[1][2] This reaction, while straightforward in principle, presents unique challenges due to the steric hindrance imparted by the ortho-methyl group on the benzoic acid. This steric hindrance can impede the nucleophilic attack of ethanol on the carbonyl carbon, leading to slower reaction rates and lower yields compared to unhindered benzoic acids.[3]
This guide will delve into the critical parameters of this reaction, providing you with the knowledge to troubleshoot and optimize your experimental setup for a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound are a common issue, primarily stemming from the equilibrium nature of the Fischer esterification and the steric hindrance of the substrate. Here are the key areas to troubleshoot:
-
Incomplete Reaction/Equilibrium Issues: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, you can:
-
Use an Excess of a Reactant: Employing a large excess of ethanol not only serves as a reactant but also as the solvent, shifting the equilibrium to favor the formation of the ester.[1]
-
Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Removing water as it forms is a highly effective strategy to increase yield. This can be achieved by using a Dean-Stark apparatus during the reaction.
-
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of ethanol.
-
Suboptimal Reaction Temperature and Time:
-
Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate.[2] The temperature will be dictated by the boiling point of the ethanol solvent.
-
Reaction Time: Due to steric hindrance, the reaction may require a longer reflux time to reach completion compared to less hindered benzoic acids. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Presence of Water in Reagents: Any water present at the start of the reaction will inhibit the forward reaction. Ensure that your 2,3-dimethylbenzoic acid, ethanol, and glassware are thoroughly dry.
Q2: I am observing the formation of significant impurities. What are the likely side reactions, and how can I minimize them?
A2: Side reactions can compete with the desired esterification, leading to a complex product mixture and reduced yield. Potential side reactions for this synthesis include:
-
Sulfonation of the Aromatic Ring: Although less common under typical Fischer esterification conditions, the use of a large excess of concentrated sulfuric acid and high temperatures could potentially lead to the sulfonation of the electron-rich aromatic ring of 2,3-dimethylbenzoic acid. To avoid this, use the minimum effective amount of sulfuric acid.
-
Oxidation of Methyl Groups: The methyl groups on the benzene ring are susceptible to oxidation, especially if harsh oxidizing agents are inadvertently present or if the reaction is exposed to air at high temperatures for extended periods.[5] Maintaining an inert atmosphere (e.g., under nitrogen or argon) can help minimize oxidative side reactions.
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, ethanol can undergo self-condensation to form diethyl ether. This is generally a minor side reaction but can consume the alcohol reactant.
To minimize side reactions:
-
Use a catalytic amount of sulfuric acid, not a large excess.
-
Maintain a controlled reflux temperature.
-
Consider conducting the reaction under an inert atmosphere.
Q3: I'm having difficulty purifying my crude product. What are the recommended purification methods?
A3: Proper purification is essential to obtain high-purity this compound. The work-up and purification strategy should focus on removing unreacted starting materials, the acid catalyst, and any byproducts.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water, to remove the bulk of the ethanol and some acid.
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted 2,3-dimethylbenzoic acid. Be cautious of CO₂ evolution.
-
Brine (saturated NaCl solution) to remove residual water and aid in layer separation.
-
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
-
Purification Methods:
-
Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.
Frequently Asked Questions (FAQs)
Q: What is the role of the acid catalyst in Fischer esterification? A: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol).[1]
Q: Can I use a different acid catalyst? A: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[2] In some cases, solid acid catalysts are employed to simplify the work-up procedure as they can be easily filtered off after the reaction.[5]
Q: How do I know when the reaction is complete? A: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material (2,3-dimethylbenzoic acid). The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity.
Q: What are the safety precautions I should take during this synthesis? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Ethanol is flammable.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
2,3-Dimethylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-dimethylbenzoic acid and a 5- to 10-fold molar excess of anhydrous ethanol.
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Heat the reaction mixture to a gentle reflux and maintain this temperature.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion due to steric hindrance.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Characterization of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the final product and identify any impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl groups and the electron-withdrawing ester group.
-
Visualizations
Reaction Mechanism
Caption: Fischer Esterification Mechanism.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree.
References
- 1. studylib.net [studylib.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. ijstr.org [ijstr.org]
- 8. Ethyl 2,4-dimethylbenzoate | C11H14O2 | CID 118492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Side reactions in the Fischer esterification of 2,3-dimethylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2,3-dimethylbenzoic acid. Due to significant steric hindrance from the two ortho-methyl groups, this substrate presents unique challenges for standard esterification procedures like the Fischer esterification.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in Fischer Esterification
-
Question: I am attempting to synthesize methyl 2,3-dimethylbenzoate using a standard Fischer esterification protocol (methanol, sulfuric acid catalyst, reflux) but I am getting very low to no product. What is going wrong?
-
Answer: Low yields in the Fischer esterification of 2,3-dimethylbenzoic acid are common and primarily due to steric hindrance.[1] The two methyl groups ortho to the carboxylic acid group physically block the incoming alcohol (methanol) from attacking the carbonyl carbon. This significantly slows down the rate of the reaction.
Troubleshooting Steps:
-
Maximize Reactant Concentration: Use a large excess of the alcohol (methanol) to act as both the reactant and the solvent. This helps to shift the reaction equilibrium towards the product side.[2]
-
Increase Reaction Time: Due to the slow reaction rate, prolonged reflux times (24-48 hours or longer) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Ensure Anhydrous Conditions: Any water present in the reaction mixture will shift the equilibrium back towards the starting materials (ester hydrolysis).[3] Use anhydrous alcohol and a strong dehydrating acid catalyst like concentrated sulfuric acid.
-
Consider a Stronger Acid Catalyst: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid can also be used.[4]
-
Alternative Methods: For sterically hindered acids like 2,3-dimethylbenzoic acid, the Fischer esterification is often not the most effective method. It is highly recommended to consider alternative protocols that are better suited for hindered substrates, such as the Steglich esterification or conversion to an acyl chloride intermediate.[1][5]
-
Issue 2: Identification of Side Products
-
Question: My reaction mixture shows multiple spots on TLC besides my starting material and desired ester. What are the likely side products?
-
Answer: Several side reactions can occur during the Fischer esterification of 2,3-dimethylbenzoic acid:
-
Incomplete Reaction: The most common "side product" is unreacted 2,3-dimethylbenzoic acid due to the slow reaction rate.
-
Ether Formation: If using a strong acid catalyst like sulfuric acid at high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether (e.g., dimethyl ether from methanol).
-
Sulfonation: When using sulfuric acid as a catalyst, electrophilic aromatic substitution can occur on the benzene ring, leading to the formation of sulfonic acid derivatives of your starting material or product.
-
Decarboxylation: Although less common under typical esterification conditions, prolonged heating in strong acid could potentially cause decarboxylation of the benzoic acid to produce 1,2-dimethylbenzene.
-
Issue 3: Difficulty in Product Purification
-
Question: How can I effectively purify the mthis compound from the reaction mixture?
-
Answer: The purification process involves removing the excess alcohol, the acid catalyst, and any unreacted carboxylic acid.
-
Neutralization: After cooling the reaction, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove the unreacted 2,3-dimethylbenzoic acid as its sodium salt.[4]
-
Aqueous Washes: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation: Comparison of Esterification Methods
Due to the challenges of the Fischer esterification for this substrate, alternative methods are often preferred. The table below compares these approaches.
| Parameter | Fischer-Speier Esterification | Acid Chloride Formation + Alcoholysis | Steglich Esterification |
| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄) | 1. Carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride2. Alcohol, Pyridine or other base | Carboxylic acid, alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)[6] |
| Reaction Conditions | High temperature (reflux)[2] | Step 1: RefluxStep 2: 0°C to room temperature[7] | Mild (0°C to room temperature)[8] |
| Reaction Time | Long (often 12-48+ hours for hindered substrates) | Relatively short (typically a few hours per step)[7] | Short (typically 2-6 hours)[6] |
| Typical Yield (Hindered Substrates) | Low to moderate | High (>90%)[7] | High (>85%)[6] |
| Key Advantages | Inexpensive reagents, simple setup. | Highly effective for all substrate types, including tertiary alcohols and phenols.[1] | Very mild conditions, tolerates sensitive functional groups.[8] |
| Key Disadvantages | Ineffective for sterically hindered acids, requires harsh conditions.[1] | Requires handling of corrosive reagents (SOCl₂), two-step process. | Reagents (DCC) are expensive and can cause allergies; removal of dicyclohexylurea (DCU) byproduct is necessary.[9] |
Experimental Protocols
Protocol 1: Fischer Esterification of 2,3-Dimethylbenzoic Acid (Challenging Method)
This protocol is adapted from standard Fischer esterification procedures but is not optimized for this specific hindered substrate and may result in low yields.[2][4]
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylbenzoic acid (5.0 g, 33.3 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL, 1.23 mol) to the flask to serve as both the reactant and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for at least 24 hours. Monitor the reaction's progress periodically using TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: pressure buildup from CO₂ evolution), and 50 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mthis compound.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Recommended Method for Hindered Acids - Via Acid Chloride
This two-step protocol is a more reliable method for esterifying 2,3-dimethylbenzoic acid.[7][10]
Step A: Synthesis of 2,3-Dimethylbenzoyl Chloride [10]
-
Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Reagent Addition: Add 2,3-dimethylbenzoic acid (5.0 g, 33.3 mmol) to the flask, followed by thionyl chloride (5.0 mL, 68.5 mmol).
-
Reaction: Heat the mixture to reflux for 2 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,3-dimethylbenzoyl chloride (a yellow oil) can be used directly in the next step.
Step B: Esterification of 2,3-Dimethylbenzoyl Chloride [7]
-
Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve anhydrous methanol (5 mL) in anhydrous pyridine (10 mL) and cool the solution in an ice bath (0°C).
-
Reagent Addition: Slowly add the crude 2,3-dimethylbenzoyl chloride from Step A to the cold methanol/pyridine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture into 50 mL of ice-water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts and wash them sequentially with 5% aqueous hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify by vacuum distillation to obtain pure mthis compound.
Visualizations
Caption: Main and side reaction pathways in the Fischer esterification.
Caption: A decision-making workflow for troubleshooting low ester yields.
References
- 1. athabascau.ca [athabascau.ca]
- 2. studylib.net [studylib.net]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Purification of Ethyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ethyl 2,3-dimethylbenzoate.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound after Fischer Esterification
-
Question: My Fischer esterification of 2,3-dimethylbenzoic acid with ethanol resulted in a low yield of the desired ester. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in Fischer esterification are common as it is a reversible reaction.[1] Several factors can contribute to this issue:
-
Incomplete Reaction: The equilibrium between reactants (2,3-dimethylbenzoic acid and ethanol) and products (this compound and water) may not have shifted sufficiently towards the product side.
-
Steric Hindrance: The methyl groups at positions 2 and 3 of the benzoic acid can sterically hinder the approach of the ethanol molecule, slowing down the reaction rate.
-
Solution: Increasing the reaction time and/or temperature can help overcome the steric hindrance. Using a stronger acid catalyst, such as p-toluenesulfonic acid, may also be beneficial.
-
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol during the aqueous workup steps if not performed carefully.
-
Solution: Perform all aqueous washes with cold solutions to minimize the rate of hydrolysis. Neutralize the acid catalyst promptly with a weak base like sodium bicarbonate solution.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: After the reaction, my crude this compound shows multiple spots on TLC and significant impurity peaks in GC-MS analysis. What are these impurities and how can I remove them?
-
Answer: The primary impurities in the synthesis of this compound via Fischer esterification are typically unreacted starting materials and byproducts of side reactions.
-
Unreacted 2,3-dimethylbenzoic Acid: Due to the equilibrium nature of the reaction, some starting carboxylic acid will likely remain.
-
Removal: This acidic impurity can be effectively removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a saturated solution of a weak base such as sodium bicarbonate or sodium carbonate. The unreacted acid will be converted to its sodium salt, which is soluble in the aqueous layer and can be separated.
-
-
Unreacted Ethanol: If a large excess of ethanol is used, it will be present in the crude product.
-
Removal: Ethanol can be removed by washing the organic layer with water or brine. Most of the ethanol will partition into the aqueous phase. Residual amounts can be removed during the final solvent evaporation or distillation step.
-
-
Diethyl Ether (from alcohol self-condensation): At the elevated temperatures of the reaction, the acid catalyst can promote the self-condensation of ethanol to form diethyl ether.
-
Removal: Diethyl ether is a low-boiling point impurity and can typically be removed during the solvent evaporation step or by fractional distillation.
-
-
Other Potential Byproducts: Depending on the reaction conditions and the purity of the starting materials, other minor byproducts could be present.
-
Issue 3: Difficulty in Separating the Product from Impurities by Column Chromatography
-
Question: I am having trouble getting a clean separation of this compound from an impurity with a similar Rf value on the TLC plate during column chromatography.
-
Answer: Co-elution of impurities during column chromatography is a common challenge. Here are some strategies to improve separation:
-
Optimize the Solvent System: A slight change in the polarity of the eluent can significantly affect the separation.
-
Recommendation: If you are using a hexane/ethyl acetate system, try gradually decreasing the proportion of the more polar solvent (ethyl acetate). You can also try a different solvent system altogether, such as dichloromethane/hexane or toluene/ethyl acetate.
-
-
Improve Column Packing: A poorly packed column will lead to broad bands and poor separation.
-
Recommendation: Use a slurry packing method to ensure a uniform and tightly packed column.
-
-
Adjust the Sample Loading: Overloading the column can cause band broadening and overlapping of peaks.
-
Recommendation: Use an appropriate amount of crude product for the size of your column. Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading it onto the column.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: The expected physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Data not readily available, but expected to be higher than ethyl benzoate (212 °C) |
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical techniques can be used to determine the purity of your product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum will help in identifying the structure of any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity of the crude product and to monitor the progress of a purification process like column chromatography.
Q3: What are the key considerations for the safe handling of reagents used in the synthesis of this compound?
A3: Safety is paramount in the laboratory. When synthesizing this compound, be mindful of the following:
-
2,3-dimethylbenzoic acid: Can cause skin and eye irritation.
-
Ethanol: Is a flammable liquid.
-
Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Always add acid to the alcohol slowly and with cooling.
-
Organic Solvents (e.g., diethyl ether, ethyl acetate): Are flammable.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylbenzoic acid (1 equivalent), absolute ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add a sufficient amount of water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the unreacted acid and the catalyst.
-
Water.
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between synthesis and common impurities in the crude product.
References
Technical Support Center: Removal of Unreacted 2,3-Dimethylbenzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2,3-dimethylbenzoic acid from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 2,3-dimethylbenzoic acid from a reaction mixture?
A1: The most effective and commonly employed methods for removing unreacted 2,3-dimethylbenzoic acid include:
-
Acid-Base Extraction: This is the most direct and often the most efficient method, particularly when the desired product is neutral or basic.[1][2][3][4]
-
Recrystallization: This technique is highly suitable for purifying solid products where the solubility of the product and 2,3-dimethylbenzoic acid differ significantly in a chosen solvent.[3][5][6][7]
-
Column Chromatography: This method offers a high degree of separation based on the polarity differences between the product and the unreacted acid.[3][8]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a viable option.
Q2: How do I choose the best purification method for my specific product?
A2: The optimal purification strategy depends on the properties of your desired product:
-
For Neutral or Basic Products: Acid-base extraction is the most straightforward and highly recommended initial approach.[1][2][4]
-
For Solid Products: If your product is a solid, recrystallization is a powerful purification technique, provided a suitable solvent can be found in which the solubility of your product and 2,3-dimethylbenzoic acid are sufficiently different at high and low temperatures.[5][6][7]
-
For Products with Similar Acidity: If your product is also acidic and has a pKa close to that of 2,3-dimethylbenzoic acid (pKa ≈ 3.77), acid-base extraction may not be effective. In such cases, column chromatography is the preferred method.[9][10]
-
For Liquid Products: If your product is a liquid with a significantly different boiling point from 2,3-dimethylbenzoic acid (Boiling Point: ~271.5°C), vacuum distillation could be an option, although this is less common for this specific impurity.[2][9]
Q3: What are the key physical properties of 2,3-dimethylbenzoic acid that are relevant for its removal?
A3: Understanding the physical properties of 2,3-dimethylbenzoic acid is crucial for designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Weight | 150.17 g/mol [11][12] | Useful for characterization and calculating molar equivalents. |
| Melting Point | 144-146 °C[9][13] | A key parameter for identifying the compound and assessing purity after recrystallization. |
| pKa | ~3.77[9][10] | This value indicates its acidic strength and is fundamental for planning an effective acid-base extraction. |
| Solubility | Soluble in ethanol[13]; Generally soluble in many organic solvents. | Knowledge of solubility in different solvents is critical for selecting an appropriate recrystallization or chromatography solvent system. |
Troubleshooting Guides
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete removal of 2,3-dimethylbenzoic acid. | Insufficient amount of base used. | Ensure a molar excess of the basic solution is used to fully deprotonate the carboxylic acid. |
| Inadequate mixing of the aqueous and organic layers. | Shake the separatory funnel vigorously for a sufficient amount of time to ensure complete partitioning. | |
| The pH of the aqueous layer is not high enough. | The pH of the aqueous solution should be at least two pH units higher than the pKa of 2,3-dimethylbenzoic acid (i.e., pH > 5.8).[1] | |
| Product precipitates along with the acid upon acidification. | The product is also acidic and precipitates at a similar pH. | Consider using a weaker base for the extraction (e.g., sodium bicarbonate if the product is a weaker acid). If this fails, column chromatography is the recommended alternative. |
| Emulsion formation during extraction. | High concentration of solutes or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of the desired product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[5] | |
| The product is significantly soluble in the cold solvent. | Choose a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. | |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the product. | Select a solvent with a lower boiling point. |
| The presence of significant impurities disrupts crystal lattice formation. | Consider a preliminary purification step, such as an acid-base extraction, to remove the bulk of the 2,3-dimethylbenzoic acid before recrystallization. | |
| 2,3-dimethylbenzoic acid co-precipitates with the product. | The solubility of the product and the acid are very similar in the chosen solvent. | Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation. If this is unsuccessful, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the separation of a neutral or basic organic product from the acidic impurity, 2,3-dimethylbenzoic acid.
Materials:
-
Crude reaction mixture containing the product and unreacted 2,3-dimethylbenzoic acid
-
An organic solvent in which the product is soluble (e.g., diethyl ether, ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The 2,3-dimethylbenzoate salt will be in the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Wash the Organic Layer: Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying and Isolation of Product: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
-
(Optional) Recovery of 2,3-dimethylbenzoic acid: Cool the combined aqueous extracts in an ice bath and acidify with 1 M HCl until the pH is approximately 1-2. The 2,3-dimethylbenzoic acid will precipitate as a white solid. Collect the solid by vacuum filtration.
Protocol 2: Recrystallization
This protocol is for the purification of a solid product from 2,3-dimethylbenzoic acid. The key is to find a solvent in which the desired product and the impurity have different solubilities at different temperatures.
Materials:
-
Crude solid product containing 2,3-dimethylbenzoic acid
-
A suitable recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate and add more hot solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Recrystallization.
Caption: Decision Tree for Purification Method Selection.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. p.urbanpro.com [p.urbanpro.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. chembk.com [chembk.com]
- 10. 603-79-2 CAS MSDS (2,3-Dimethylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzoic acid, 2,3-dimethyl- [webbook.nist.gov]
- 13. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]
Minimizing byproduct formation in Ethyl 2,3-dimethylbenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Ethyl 2,3-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating the starting material, 2,3-dimethylbenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible, and using a large excess of ethanol helps to drive the equilibrium towards the formation of the desired ester.[1]
Q2: What are the primary byproducts to expect in this synthesis?
A2: The primary byproduct of the Fischer esterification is water.[1] However, other side reactions can lead to the formation of impurities. Potential byproducts include:
-
Unreacted 2,3-dimethylbenzoic acid: Incomplete reaction is a common issue.
-
Diethyl ether: Formed by the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.
-
Sulfonated aromatic compounds: If sulfuric acid is used as the catalyst at high temperatures, sulfonation of the aromatic ring can occur.
-
Polymeric materials: Under harsh conditions, polymerization of starting materials or products can lead to tar-like substances.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, will show the consumption of the 2,3-dimethylbenzoic acid starting material and the appearance of the less polar this compound product spot.
Q4: What is a typical work-up procedure to isolate the product?
A4: A standard aqueous work-up is employed to isolate the crude product.[1] This typically involves:
-
Cooling the reaction mixture.
-
Pouring the mixture into a separatory funnel containing water or a dilute sodium bicarbonate solution to neutralize the acid catalyst and remove excess ethanol.
-
Extracting the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Removing the solvent under reduced pressure to yield the crude ester.
Q5: What purification techniques are most effective for this compound?
A5: The crude product can be purified by vacuum distillation to separate the desired ester from any non-volatile impurities and unreacted starting material. Column chromatography on silica gel can also be an effective method for achieving high purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction (Equilibrium not shifted sufficiently) | Increase the molar excess of ethanol (e.g., from 5 equivalents to 10 or more).[1] Alternatively, remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene. | Drive the reaction equilibrium towards the product side, increasing the conversion of the carboxylic acid. |
| Insufficient Catalyst | Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH) in small increments. | Accelerate the rate of both the forward and reverse reactions, allowing equilibrium to be reached faster. |
| Low Reaction Temperature | Ensure the reaction is maintained at a gentle reflux temperature of the ethanol. If using a co-solvent with a Dean-Stark trap, ensure the temperature is sufficient for azeotropic removal of water. | Increase the reaction rate. |
| Steric Hindrance | The two methyl groups on the aromatic ring can sterically hinder the approach of the ethanol nucleophile. Increase the reaction time to allow for complete conversion. Consider using a less hindered alcohol if the application allows, though this will produce a different ester. | Allow more time for the sterically hindered reaction to proceed to completion, thereby increasing the yield. |
| Loss during Work-up | The ester may have some solubility in the aqueous layer, especially with a high concentration of ethanol. Ensure thorough extraction with an organic solvent (perform multiple extractions). Minimize the amount of water used in the initial wash.[1] | Improve the recovery of the product from the reaction mixture. |
Issue 2: Presence of Significant Impurities in the Final Product
| Byproduct | Identification | Prevention/Minimization Strategy | Removal |
| Unreacted 2,3-dimethylbenzoic acid | Can be detected by TLC (more polar spot) or NMR (presence of a carboxylic acid proton signal). | Drive the reaction to completion by using a larger excess of ethanol, a Dean-Stark trap, or increasing the reaction time. | Wash the organic layer with a dilute base (e.g., 5% sodium bicarbonate solution) during work-up to extract the acidic starting material.[1] |
| Diethyl ether | Low boiling point impurity, may be observed during solvent removal. | Avoid excessively high reaction temperatures. Maintain a gentle reflux. | Diethyl ether will be removed during the evaporation of the extraction solvent and subsequent vacuum distillation of the product. |
| Sulfonated byproducts | Highly polar, may appear as baseline material on TLC. | Use a milder acid catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid, especially if higher reaction temperatures are required. | These are often difficult to remove. Prevention is the best strategy. Column chromatography may be effective. |
Experimental Protocols
Protocol 1: Standard Fischer Esterification using Reflux
This protocol is a general procedure adapted from the synthesis of similar esters and can be optimized for the synthesis of this compound.[1][2]
Materials:
-
2,3-dimethylbenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a dry round-bottom flask, add 2,3-dimethylbenzoic acid (1.0 eq.).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) or p-toluenesulfonic acid.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ester by vacuum distillation.
Data Presentation
The following table provides representative data on how reaction conditions can affect the yield and reaction time in the esterification of a substituted benzoic acid, which can serve as a guide for optimizing the synthesis of this compound.[3]
Table 1: Comparison of Reaction Conditions for the Esterification of a Substituted Benzoic Acid
| Method | Catalyst | Alcohol | Temperature (°C) | Time | Yield (%) |
| Conventional Reflux | H₂SO₄ | Methanol (excess) | ~65 | 30 min | ~75 (isolated) |
| Conventional Reflux | H₂SO₄ | Ethanol (excess) | ~78 | 2 hours | 95 |
| Microwave (Sealed Vessel) | H₂SO₄ | Ethanol | 130 | 15 min | >80 |
Note: Yields are for a similar substituted benzoic acid and may vary for 2,3-dimethylbenzoic acid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Alternative catalysts for the synthesis of Ethyl 2,3-dimethylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of Ethyl 2,3-dimethylbenzoate, focusing on alternative catalysts to overcome challenges associated with the sterically hindered nature of 2,3-dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the standard Fischer esterification of 2,3-dimethylbenzoic acid often low-yielding?
A1: The ortho- and meta-methyl groups on the benzoic acid ring create significant steric hindrance around the carboxylic acid functionality. This bulkiness impedes the nucleophilic attack of ethanol on the protonated carbonyl carbon, a key step in the Fischer esterification mechanism. Consequently, the reaction rate is slow, and the equilibrium may not favor product formation, leading to lower yields.
Q2: What are the main advantages of using alternative catalysts for this synthesis?
A2: Alternative catalysts can offer several advantages, including:
-
Milder Reaction Conditions: Methods like Steglich esterification proceed at room temperature, preserving sensitive functional groups.[1][2]
-
Higher Yields for Hindered Substrates: Catalysts specifically designed to overcome steric hindrance can significantly improve product yields.
-
Improved Selectivity: Some catalysts can selectively esterify the carboxylic acid group in the presence of other sensitive functionalities.
-
Easier Purification: Heterogeneous catalysts can be easily removed by filtration, simplifying the work-up procedure.[3]
-
Greener Chemistry: Solvent-free conditions and reusable catalysts contribute to more environmentally friendly processes.[3]
Q3: How can I monitor the progress of the esterification reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material (2,3-dimethylbenzoic acid) and the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar ester product. The spots can be visualized under a UV lamp.
Q4: What are common side products in the synthesis of this compound?
A4: Besides unreacted starting materials, potential side products can include:
-
Anhydride Formation: Dehydration of two molecules of 2,3-dimethylbenzoic acid can lead to the corresponding anhydride, especially at elevated temperatures.
-
N-acylurea: In Steglich esterification, a side product called N-acylurea can form if the intermediate O-acylisourea rearranges.[2] This can be minimized by keeping the reaction temperature low.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Steric Hindrance: The primary challenge with 2,3-dimethylbenzoic acid. | - Switch to a more suitable catalytic system for hindered substrates, such as Steglich esterification (DCC/DMAP).[1][2] - Consider using a more reactive electrophile by converting the carboxylic acid to its acid chloride first. |
| Inefficient Water Removal (Fischer Esterification): The equilibrium is not being driven towards the product. | - Use a Dean-Stark apparatus to azeotropically remove water. - Add molecular sieves to the reaction mixture. | |
| Deactivated Catalyst: The catalyst has lost its activity. | - For solid acid catalysts, ensure they are properly activated and stored. - For reusable catalysts, perform a regeneration step if applicable.[3] | |
| Formation of a Waxy Solid Instead of a Liquid Product | Impurities: The presence of unreacted starting materials or side products like dicyclohexylurea (in Steglich esterification). | - Ensure complete reaction by monitoring with TLC. - Improve the work-up procedure to effectively remove all byproducts. For Steglich esterification, ensure complete removal of dicyclohexylurea by filtration and washing.[5] |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: Co-elution during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as an alternative purification method. |
| Inconsistent Yields | Variability in Reagent Quality: Moisture in solvents or reagents can affect the reaction outcome. | - Use anhydrous solvents and reagents, especially for methods sensitive to water like Steglich esterification. |
| Inconsistent Reaction Temperature: Temperature fluctuations can affect reaction rates and equilibrium. | - Use a reliable heating mantle with a temperature controller for consistent heating. |
Alternative Catalyst Performance
The following table summarizes the performance of various catalytic systems for the esterification of sterically hindered benzoic acids, providing a comparative overview for the synthesis of this compound.
| Catalyst System | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| Steglich Esterification | DCC, DMAP | Dichloromethane | 0 to RT | 3 - 12 | >90[6] | Mild conditions, high yields for hindered substrates.[1][2] |
| Solid Acid Catalyst | Modified Montmorillonite K10 | Solvent-free | Reflux | 5 | High[3] | Environmentally friendly, easy catalyst removal.[3] |
| Solid Acid Catalyst | Zr/Ti Oxides | Toluene | Reflux | 24 | ~90 (for methyl ester)[7] | Heterogeneous catalyst, good yields.[7] |
| Ionic Liquid | Deep Eutectic Solvent (p-TSA & BTEAC) | - | 80-100 | 4 - 8 | 88.3 (for benzoic acid)[8] | Dual solvent-catalyst, reusable.[8] |
Detailed Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This method is highly effective for sterically hindered carboxylic acids.[1][2]
Materials:
-
2,3-Dimethylbenzoic acid (1.0 eq)
-
Anhydrous ethanol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylbenzoic acid and DMAP in anhydrous DCM.
-
Add anhydrous ethanol to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using a Solid Acid Catalyst (Modified Montmorillonite K10)
This protocol offers a greener, solvent-free approach.[3]
Materials:
-
2,3-Dimethylbenzoic acid (1.0 eq)
-
Ethanol (1.0 eq)
-
Phosphoric acid-modified Montmorillonite K10 (PMK) (10 wt%)
Procedure:
-
In a round-bottom flask, mix 2,3-dimethylbenzoic acid, ethanol, and the PMK catalyst.
-
Heat the mixture to reflux with vigorous stirring for 5 hours.
-
After cooling to room temperature, add an organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter off the catalyst. The catalyst can be washed with the solvent and regenerated for reuse.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
Visualizing Experimental Workflows
Fischer-Speier Esterification Workflow
Caption: Workflow for a classic Fischer-Speier esterification.
Steglich Esterification Signaling Pathway
References
- 1. scribd.com [scribd.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. ijstr.org [ijstr.org]
- 4. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Celal Bayar University Journal of Science » Submission » Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols [dergipark.org.tr]
Overcoming steric hindrance in the esterification of 2,3-dimethylbenzoic acid
Welcome to the technical support center for the esterification of 2,3-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the challenges associated with the esterification of this sterically hindered carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of 2,3-dimethylbenzoic acid challenging?
A1: The esterification of 2,3-dimethylbenzoic acid is challenging due to steric hindrance. The two methyl groups at the ortho positions (positions 2 and 3) of the benzoic acid backbone physically obstruct the carboxyl group. This steric bulk makes it difficult for the alcohol nucleophile to approach and attack the carbonyl carbon, which is a necessary step in the esterification reaction. Consequently, standard methods like the Fischer esterification often result in low to negligible yields.
Q2: Can I use the Fischer esterification method for 2,3-dimethylbenzoic acid?
A2: While the Fischer esterification (heating the carboxylic acid and an alcohol with a strong acid catalyst) is a common method, it is generally not recommended for 2,3-dimethylbenzoic acid due to the severe steric hindrance. The bulky methyl groups impede the formation of the tetrahedral intermediate required for the reaction to proceed, leading to very low yields. More potent methods are typically required to achieve satisfactory conversion.
Q3: What are the most effective methods for esterifying 2,3-dimethylbenzoic acid?
A3: For sterically hindered carboxylic acids like 2,3-dimethylbenzoic acid, methods that employ a highly reactive acylating agent are generally the most effective. The recommended methods include:
-
Acid Chloride Formation followed by Alcoholysis: This is a robust and often high-yielding two-step process. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with the alcohol.
-
Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is a highly reactive acylating agent.[1][2]
-
Steglich Esterification: This method uses a carbodiimide coupling agent, such as DCC or EDC, and a nucleophilic catalyst, typically DMAP, to activate the carboxylic acid.[3][4]
-
Mitsunobu Reaction: This reaction activates the alcohol instead of the carboxylic acid, allowing for the esterification to occur under mild conditions with inversion of stereochemistry if a chiral alcohol is used.[5][6]
Q4: How do I choose the best method for my specific application?
A4: The choice of method depends on several factors, including the scale of your reaction, the sensitivity of your substrates to acid or base, and the desired purity of the final product.
-
For high yields and scalability , the acid chloride route is often the most reliable.
-
The Yamaguchi and Steglich esterifications are excellent for mild reaction conditions and are compatible with a wide range of functional groups.[2][4]
-
The Mitsunobu reaction is ideal for sensitive substrates and when inversion of stereochemistry at the alcohol center is desired.[5]
Troubleshooting Guides
Issue: Low or No Product Yield
Q1: I attempted the esterification of 2,3-dimethylbenzoic acid and obtained a very low yield. What could be the problem?
A1: Low yields in the esterification of 2,3-dimethylbenzoic acid are most commonly due to the use of an inappropriate method or suboptimal reaction conditions.
-
Method Selection: As mentioned in the FAQs, standard Fischer esterification is not effective for this substrate. Ensure you are using a method suitable for sterically hindered acids.
-
Incomplete Activation: In methods like Steglich or Yamaguchi esterification, incomplete activation of the carboxylic acid will lead to low yields. Ensure your activating agents (e.g., DCC, Yamaguchi reagent) are pure and used in the correct stoichiometry.
-
Moisture: Water in the reaction mixture can hydrolyze the activated intermediates, leading to the regeneration of the starting carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reaction Time and Temperature: Sterically hindered esterifications may require longer reaction times or elevated temperatures to proceed to completion. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
Issue: Formation of Side Products and Purification Challenges
Q2: I have successfully formed my desired ester, but I am having difficulty purifying it from the reaction byproducts. What are the common side products and how can I remove them?
A2: Each esterification method has its own characteristic byproducts that can complicate purification.
-
Steglich Esterification: A common side product is the formation of N-acylurea, which is an isomer of the desired O-acylisourea intermediate that is unreactive towards the alcohol.[3]
-
Solution: Use of a catalytic amount of DMAP can suppress the formation of N-acylurea.[7] The main byproduct, dicyclohexylurea (DCU) if DCC is used, is poorly soluble in most organic solvents and can often be removed by filtration. If EDC is used, the corresponding urea is water-soluble and can be removed by an aqueous workup.
-
-
Yamaguchi Esterification: The main byproduct is 2,4,6-trichlorobenzoic acid.[8]
-
Solution: This can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
-
Mitsunobu Reaction: The major byproducts are triphenylphosphine oxide and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[9]
-
Solution: These byproducts can be challenging to remove by standard chromatography. For triphenylphosphine oxide, chromatography on silica gel is often effective. Alternatively, using polymer-bound triphenylphosphine can simplify the workup as the byproduct can be removed by filtration. The reduced azodicarboxylate can often be removed by an aqueous acid wash.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of methyl 2,3-dimethylbenzoate using a highly effective method.
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Acid Chloride Formation | 1. Thionyl chloride2. Methanol | Methanol | Reflux | Overnight | 98 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Mthis compound via Acid Chloride Formation
This protocol is adapted from a high-yield synthesis of mthis compound.[10]
Materials:
-
2,3-Dimethylbenzoic acid
-
Thionyl chloride
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbenzoic acid (e.g., 50.2 g, 0.33 mol) in methanol (1 L).
-
Slowly and dropwise, add thionyl chloride (62 mL, 0.83 mol) to the solution. Caution: The addition is exothermic; control the rate of addition to avoid excessive heat generation.
-
Heat the reaction mixture to reflux and stir overnight.
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure.
-
The resulting residue is mthis compound, which can be further purified by distillation if necessary.
Mandatory Visualizations
Logical Workflow for Method Selection
Caption: Decision tree for selecting an appropriate esterification method.
Experimental Workflow for Acid Chloride Method
Caption: Workflow for the synthesis of mthis compound.
Signaling Pathway: Steglich Esterification Mechanism
Caption: Mechanism of the Steglich esterification.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mthis compound- | 15012-36-9 [chemicalbook.com]
Troubleshooting low conversion rates in Ethyl 2,3-dimethylbenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2,3-dimethylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges, particularly low conversion rates, encountered during this esterification.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer esterification of 2,3-dimethylbenzoic acid with ethanol using an acid catalyst. This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] To achieve a good yield, the equilibrium of this reaction needs to be shifted towards the product side.
Q2: Why am I experiencing low conversion rates in my reaction?
Low conversion rates in the synthesis of this compound are often attributed to the steric hindrance caused by the two methyl groups on the benzoic acid ring. These groups can impede the approach of the ethanol molecule to the carboxyl group, slowing down the reaction rate. Other contributing factors can include an inappropriate choice of catalyst, insufficient reaction time or temperature, and the presence of water in the reaction mixture, which can drive the equilibrium back towards the reactants.
Q3: What are the most common side reactions to be aware of?
The primary "side reaction" is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. This is why the removal of water as it is formed is crucial. Under very harsh acidic conditions and high temperatures, there is a potential for side reactions involving the aromatic ring, though this is less common for Fischer esterification.
Troubleshooting Guide: Low Conversion Rates
Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains
Possible Cause A: Steric Hindrance
The methyl groups at the 2 and 3 positions of the benzoic acid create steric hindrance, making the nucleophilic attack of ethanol on the carbonyl carbon more difficult.
-
Recommended Solutions:
-
Increase Reaction Time and/or Temperature: To overcome the higher activation energy due to steric hindrance, prolonging the reflux time or cautiously increasing the reaction temperature can improve conversion.
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Use a More Effective Catalyst: Stronger acids or specialized catalysts can more effectively protonate the carbonyl group, making it a better electrophile.
-
Possible Cause B: Inefficient Water Removal
Fischer esterification is an equilibrium reaction. The presence of the water byproduct will shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.
-
Recommended Solutions:
-
Use a Dean-Stark Apparatus: This glassware is designed to azeotropically remove water from the reaction mixture as it is formed, effectively driving the reaction to completion. Toluene is a common solvent used for this purpose.
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Excess Alcohol: Using a large excess of ethanol can also help to shift the equilibrium towards the products.
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Drying Agents: The inclusion of molecular sieves in the reaction mixture can absorb the water that is produced.
-
Possible Cause C: Inappropriate or Inactive Catalyst
A weak or deactivated acid catalyst may not be sufficient to effectively protonate the sterically hindered carboxylic acid.
-
Recommended Solutions:
-
Stronger Acid Catalysts: Use a strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Solid Acid Catalysts: Consider using a heterogeneous catalyst such as phosphoric acid-modified Montmorillonite K-10 clay, which can be easily filtered off after the reaction.[3]
-
Lewis Acid Catalysts: In some cases, Lewis acids can be effective catalysts for esterification.
-
Issue 2: Product Isolation and Purification Difficulties
Possible Cause A: Incomplete Removal of Unreacted Carboxylic Acid
The unreacted 2,3-dimethylbenzoic acid can be difficult to separate from the final ester product due to similar polarities.
-
Recommended Solutions:
-
Aqueous Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to deprotonate the carboxylic acid and move it into the aqueous layer as its sodium salt. Be cautious as this can cause foaming due to the release of CO₂.
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Column Chromatography: If a base wash is insufficient, purification by column chromatography on silica gel is an effective method for separating the ester from the unreacted acid.
-
Data Presentation
The following tables summarize typical reaction conditions and the impact of different catalysts on the esterification of substituted benzoic acids, which can be extrapolated to the synthesis of this compound.
Table 1: Typical Fischer Esterification Conditions for Substituted Benzoic Acids
| Parameter | Condition | Rationale |
| Reactant Ratio | 1:5 to 1:10 (Acid:Alcohol) | Using excess alcohol shifts the equilibrium towards the ester product. |
| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong acids are effective protonating agents for the carbonyl group. |
| Catalyst Loading | 1-5 mol% | A catalytic amount is sufficient to facilitate the reaction. |
| Temperature | Reflux | Provides the necessary activation energy to overcome steric hindrance. |
| Reaction Time | 4-24 hours | Longer reaction times are often necessary for sterically hindered substrates. |
| Water Removal | Dean-Stark Trap or Excess Alcohol | Crucial for driving the reaction to completion. |
Table 2: Comparison of Catalysts for Esterification of Benzoic Acids
| Catalyst | Typical Conditions | Reported Yields (General Benzoic Acids) | Advantages | Disadvantages |
| Conc. H₂SO₄ | Reflux in excess alcohol, 4-12h | 70-95% | Inexpensive and effective. | Corrosive, difficult to remove, can cause side reactions at high temperatures. |
| p-TsOH | Reflux with Dean-Stark, 8-24h | 80-98% | Less corrosive than H₂SO₄, solid and easier to handle. | More expensive than H₂SO₄. |
| Modified Montmorillonite K-10 | Solvent-free, reflux, 5h | >90%[3] | Heterogeneous (easy to remove), reusable, environmentally friendly.[3] | May require specific preparation. |
Experimental Protocols
Protocol 1: Standard Fischer Esterification with Sulfuric Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzoic acid (1.0 equivalent) and absolute ethanol (10 equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.05 equivalents) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
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Protocol 2: Esterification using a Dean-Stark Apparatus
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Reaction Setup: To a round-bottom flask, add 2,3-dimethylbenzoic acid (1.0 equivalent), ethanol (3-5 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Factors influencing conversion rate.
References
Technical Support Center: Identifying Impurities in Ethyl 2,3-dimethylbenzoate by NMR
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Ethyl 2,3-dimethylbenzoate samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound in CDCl₃?
A1: Pure this compound should exhibit a specific set of signals. The aromatic protons will appear as a multiplet, while the ethyl group will show a characteristic quartet and triplet. The two methyl groups on the benzene ring will appear as distinct singlets. The table below summarizes the expected chemical shifts. Any significant deviation or additional peaks may indicate the presence of impurities.
Q2: My ¹H NMR spectrum shows a broad singlet around 1.5-2.0 ppm that I can't assign. What could it be?
A2: A broad singlet in this region that is not part of your target molecule is often due to residual water (H₂O) in the NMR solvent (e.g., CDCl₃).[1] The chemical shift of water is highly dependent on the solvent, concentration, and temperature.[2] To confirm, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears or significantly diminishes, it was due to exchangeable protons, most commonly water.
Q3: I see a quartet around 3.6 ppm and a triplet around 1.2 ppm. What is this impurity?
A3: This pattern is characteristic of ethanol (CH₃CH₂OH), which is a common reagent used in the esterification synthesis of this compound.[3][4] Its presence indicates incomplete removal after the reaction workup. The integration ratio of these peaks should be approximately 2:3 (CH₂:CH₃).[3]
Q4: There is a very broad peak far downfield, above 10 ppm. What does this suggest?
A4: A very broad signal in the 10-13 ppm region is typically indicative of a carboxylic acid proton (-COOH). This likely corresponds to unreacted 2,3-dimethylbenzoic acid, the starting material for the esterification.[5] This peak is often broad and may not integrate to a perfect 1H value.
Q5: My spectrum has peaks for ethyl acetate (singlet ~2.05 ppm, quartet ~4.12 ppm, triplet ~1.26 ppm). How can I remove it?
A5: Ethyl acetate is a common solvent for extraction and column chromatography that can be difficult to remove completely under high vacuum.[6] To remove it, you can dissolve your sample in a small amount of a more volatile solvent like dichloromethane (DCM), and then re-evaporate the solvent. Repeating this process several times can help azeotropically remove the residual ethyl acetate.[6]
Q6: The aromatic region of my spectrum is complex and doesn't match the expected pattern. What should I do?
A6: If the aromatic region is unexpectedly complex, it could be due to the presence of regioisomers (e.g., Ethyl 2,4-dimethylbenzoate or Ethyl 3,4-dimethylbenzoate) or other aromatic impurities. In this situation, acquiring a 2D NMR spectrum, such as a COSY or HSQC experiment, can be extremely helpful.[7] A COSY spectrum will show correlations between coupled protons, helping to piece together the spin systems of the different aromatic species present.
Data Presentation: NMR Chemical Shifts
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and potential impurities in CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.[8] Note that actual shifts can vary slightly based on concentration and temperature.[2]
¹H NMR Data
| Compound/Impurity | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | Ar-H | ~7.0-7.6 | m |
| O-CH₂-CH₃ | ~4.35 | q | |
| Ar-CH₃ | ~2.3-2.5 | s | |
| O-CH₂-CH₃ | ~1.38 | t | |
| 2,3-dimethylbenzoic Acid[9] | COOH | >10 | br s |
| Ar-H | ~7.1-7.8 | m | |
| Ar-CH₃ | ~2.3-2.6 | s | |
| Ethanol[10] | -OH | Variable (e.g., ~2.6) | br s |
| -CH₂- | ~3.69 | q | |
| -CH₃ | ~1.23 | t | |
| Ethyl Acetate[2] | O-CH₂- | ~4.12 | q |
| CO-CH₃ | ~2.05 | s | |
| -CH₃ | ~1.26 | t | |
| Dichloromethane[2] | CH₂Cl₂ | ~5.30 | s |
| Water[2] | H₂O | ~1.56 | s |
¹³C NMR Data
| Compound/Impurity | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C=O | ~168-170 |
| Ar-C (quaternary) | ~125-140 | |
| Ar-CH | ~125-135 | |
| O-CH₂- | ~61 | |
| Ar-CH₃ | ~15-21 | |
| -CH₃ | ~14 | |
| 2,3-dimethylbenzoic Acid | C=O | ~172 |
| Ar-C (quaternary) | ~125-140 | |
| Ar-CH | ~125-135 | |
| Ar-CH₃ | ~15-21 | |
| Ethanol[3] | -CH₂- | ~58 |
| -CH₃ | ~18 | |
| Ethyl Acetate | C=O | ~171 |
| O-CH₂- | ~60 | |
| CO-CH₃ | ~21 | |
| -CH₃ | ~14 | |
| Dichloromethane | CH₂Cl₂ | ~54 |
Experimental Protocols
Protocol: NMR Sample Preparation for Impurity Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Mixing: Cap the NMR tube securely and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.
-
Referencing: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often used as a primary reference.[8] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added for precise referencing (0 ppm).[2]
-
Data Acquisition: Place the NMR tube into the spectrometer and acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, which is crucial for detecting minor impurities.
Visualizations
Workflow for NMR Impurity Identification
Caption: Workflow for identifying impurities via NMR.
Logical Diagram for Peak Assignment
Caption: Decision tree for assigning unknown NMR signals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. rsc.org [rsc.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 2,3-Dimethylbenzoic acid(603-79-2) 1H NMR spectrum [chemicalbook.com]
- 10. Ethanol(64-17-5) 1H NMR spectrum [chemicalbook.com]
Stability and storage conditions for Ethyl 2,3-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and appropriate storage conditions for Ethyl 2,3-dimethylbenzoate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] It is crucial to prevent exposure to moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for this compound, like other benzoate esters, is hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of 2,3-dimethylbenzoic acid and ethanol. Other potential degradation routes, especially under stress conditions, include photodegradation upon exposure to light and oxidation.
Q3: Is this compound sensitive to light?
A3: Aromatic esters can be susceptible to photodegradation. While specific photostability data for this compound is not extensively documented, it is best practice to store the compound in amber vials or in a dark place to minimize exposure to UV and visible light.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances can accelerate degradation.
Q5: How can I monitor the purity and degradation of my this compound sample?
A5: The purity of this compound and the presence of degradation products can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID). These methods can separate the parent compound from its potential degradants, allowing for quantification.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation). | Degradation of the compound. | Discontinue use of the current stock. Verify storage conditions and obtain a fresh sample. Consider performing a purity analysis on the degraded sample to identify the impurities. |
| Inconsistent or unexpected experimental results. | Partial degradation of the compound leading to lower effective concentration. | Prepare fresh solutions from a properly stored stock of this compound. If the issue persists, perform a purity check of the stock material. |
| Appearance of new peaks in HPLC or GC analysis. | Formation of degradation products. | Compare the chromatogram with a reference standard. The primary degradation product to expect from hydrolysis is 2,3-dimethylbenzoic acid. Implement a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. |
| Low assay value or purity. | Improper storage or handling leading to degradation. | Review storage conditions to ensure they are in line with recommendations (2-8°C, dry, sealed container). Minimize the exposure of the compound to ambient air and light during handling. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Potential Degradation Pathway |
| Temperature | 2-8°C | Recommended for long-term storage.[1] | Hydrolysis, Oxidation |
| Light | Protect from light | Store in amber vials or in the dark. | Photodegradation |
| Humidity | Dry environment | Store in a tightly sealed container with a desiccant if necessary. | Hydrolysis |
| pH | Neutral | Avoid acidic or basic conditions in solutions. | Acid or base-catalyzed hydrolysis |
| Incompatibilities | Strong oxidizing agents, strong bases | Do not store or mix with these substances. | Oxidation, Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 48 hours. Dissolve in the solvent to the stock solution concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-UV method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
-
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Navigating the Proton NMR Landscape of Ethyl Benzoate Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant shifts in ¹H NMR spectra is crucial for structural elucidation and purity assessment. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 2,3-dimethylbenzoate and its structurally related analogs: Ethyl benzoate, Ethyl 2-methylbenzoate, and Ethyl 3-methylbenzoate.
While a definitive, publicly available ¹H NMR spectrum for this compound with complete signal assignments proved elusive during the compilation of this guide, we present a detailed comparison based on available data for its analogs. This allows for a predictive analysis of the expected spectrum of this compound and highlights the impact of substituent positioning on proton chemical shifts.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for Ethyl benzoate and its methylated derivatives. This data is essential for distinguishing between these closely related structures.
| Compound | Aromatic Protons (ppm) | -CH₂- (Ethyl) (ppm) | -CH₃ (Ethyl) (ppm) | Ar-CH₃ (ppm) |
| Ethyl benzoate | 8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H)[1] | 4.38 (q, J=7.1 Hz)[1] | 1.41 (t, J=7.2 Hz)[1] | N/A |
| Ethyl 2-methylbenzoate | 7.91 (d, 1H, J=8.0 Hz), 7.36 (t, 1H, J=7.6 Hz), 7.21 (t, 2H, J=7.6 Hz)[1] | 4.36 (q, J=7.3 Hz)[1] | 1.38 (t, J=7.1 Hz)[1] | 2.58 (s, 3H)[1] |
| Ethyl 3-methylbenzoate | 7.84-7.88 (m, 2H), 7.28-7.36 (m, 2H)[1] | 4.38 (q, J=7.3 Hz)[1] | 1.38 (t, J=7.1 Hz)[1] | 2.41 (s, 3H)[1] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
The data presented in this guide is typically acquired using a standard protocol for ¹H NMR spectroscopy. The following provides a general methodology:
1. Sample Preparation:
-
Dissolve 5-25 mg of the solid sample or a few drops of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solvent should be of high purity to avoid extraneous signals.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter, which can degrade the quality of the spectrum.
2. Instrumentation:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse sequence is commonly used.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
A relaxation delay is included between scans to ensure proper signal integration.
4. Data Processing:
-
The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons giving rise to each peak.
Structural Elucidation and Signal Assignment
The chemical shifts and splitting patterns of the proton signals provide valuable information about the molecular structure. Below is a diagram illustrating the expected proton environments in this compound and a logical workflow for signal assignment.
Figure 1. Structure and logical workflow for assigning the ¹H NMR signals of this compound.
References
Comparative 13C NMR Spectral Analysis: Ethyl 2,3-dimethylbenzoate and Structural Isomers
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2,3-dimethylbenzoate against its structural isomers, ethyl 2-methylbenzoate and ethyl 3-methylbenzoate, as well as the parent compound, ethyl benzoate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and verification. The analysis is based on a predicted spectrum for this compound, derived from established chemical shift principles and data from closely related compounds.
Predicted and Experimental 13C NMR Data Comparison
The following tables summarize the predicted 13C NMR chemical shifts for this compound and the experimental data for comparable molecules. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |
| C=O | ~168 | Singlet |
| C1 | ~138 | Singlet |
| C2 | ~135 | Singlet |
| C3 | ~132 | Singlet |
| C4 | ~128 | Doublet |
| C5 | ~125 | Doublet |
| C6 | ~130 | Doublet |
| O-CH2 | ~61 | Triplet |
| O-CH2-CH3 | ~14 | Quartet |
| 2-CH3 | ~20 | Quartet |
| 3-CH3 | ~16 | Quartet |
Table 2: Comparative 13C NMR Data of Ethyl Benzoate and its Methylated Derivatives
| Carbon Atom | Ethyl Benzoate (Experimental, ppm) | Ethyl 2-methylbenzoate (Experimental, ppm) | Ethyl 3-methylbenzoate (Experimental, ppm) | This compound (Predicted, ppm) |
| C=O | 166.5 | ~168 | ~166 | ~168 |
| Aromatic C (quaternary) | 130.6 | ~139, ~131 | ~137, ~130 | ~138, ~135, ~132 |
| Aromatic C-H | 132.8, 129.5, 128.3 | ~131, ~129, ~125 | ~133, ~129, ~128, ~126 | ~130, ~128, ~125 |
| O-CH2 | 60.9 | ~61 | ~61 | ~61 |
| O-CH2-CH3 | 14.3 | ~14 | ~14 | ~14 |
| Ar-CH3 | - | ~21 | ~21 | ~20, ~16 |
Note: Experimental data for ethyl 2-methylbenzoate and ethyl 3-methylbenzoate are based on typical values found in spectral databases. Exact values may vary depending on the solvent and experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of a 13C NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 50-100 mg of the solid sample. For liquid samples, use a similar mass.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the spinner with the sample tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe for the 13C frequency to ensure optimal signal detection.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For 13C NMR, a larger number of scans is typically required due to the low natural abundance of the 13C isotope.
-
Initiate the acquisition of the free induction decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required (note: routine 13C NMR is generally not quantitative).
-
Analyze the resulting spectrum to identify the chemical shifts of the different carbon atoms.
Logical Workflow for 13C NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 13C NMR spectroscopy.
Caption: A flowchart of the 13C NMR spectral analysis process.
This guide provides a foundational comparison for the 13C NMR spectral analysis of this compound. For definitive structural confirmation, it is always recommended to acquire an experimental spectrum of the compound of interest and perform a full suite of 1D and 2D NMR experiments.
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 2,3-dimethylbenzoate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of molecules is a critical step in chemical analysis. Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound. When coupled with gas chromatography (GC-MS), it becomes an indispensable tool for the separation and identification of individual components in a mixture. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 2,3-dimethylbenzoate, comparing it with the known fragmentation of its isomers and related benzoate esters.
Predicted Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization can be reliably predicted based on the well-established fragmentation pathways of aromatic esters.[1][2] The molecular weight of this compound (C11H14O2) is 178.23 g/mol . The primary fragmentation events are expected to involve the ester group and the methyl substituents on the benzene ring.
The fragmentation of ethyl benzoate itself provides a foundational comparison. It typically shows a molecular ion peak at m/z 150, a base peak at m/z 105 resulting from the loss of an ethoxy radical (•OCH2CH3), and a peak at m/z 77 corresponding to the phenyl cation.[3] For substituted ethyl benzoates, these pathways are conserved, with additional fragmentation patterns arising from the substituents.
A key fragmentation pathway for esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group.[1] Another common fragmentation for esters with appropriate gamma-hydrogens is the McLafferty rearrangement.[4] For ortho-substituted benzoates, a phenomenon known as the "ortho effect" can lead to unique fragmentation pathways, often involving interaction between the adjacent substituents.[5][6]
Based on these principles, the predicted major fragments for this compound are summarized in the table below. This table also includes a comparison with the observed major fragments of other ethyl dimethylbenzoate isomers to highlight the differences in fragmentation patterns that can aid in isomer differentiation.
| m/z | Proposed Fragment Ion | Neutral Loss | This compound (Predicted) | Ethyl 2,4-dimethylbenzoate (Observed) [7][8] | Ethyl 3,5-dimethylbenzoate (Observed) [9] | Ethyl 2,6-dimethylbenzoate (Observed) [10] |
| 178 | [M]+• | - | Present | Present | Present | Present |
| 163 | [M - CH3]+ | •CH3 | Possible | - | - | - |
| 150 | [M - C2H4]+• | C2H4 | Likely | Likely | Likely | Likely |
| 133 | [M - OC2H5]+ | •OC2H5 | Base Peak | Base Peak | Base Peak | Base Peak |
| 105 | [M - OC2H5 - CO]+ | •OC2H5, CO | Minor | Present | Present | - |
| 91 | [C7H7]+ | C4H7O2 | Possible | - | - | - |
| 77 | [C6H5]+ | C5H9O2 | Minor | Minor | Minor | Minor |
Relative intensities are predicted or observed and may vary based on experimental conditions.
Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron from one of the oxygen atoms or the aromatic pi system, to form the molecular ion (M+•) at m/z 178. This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions.
Predicted Fragmentation Pathway of this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 2,4-dimethylbenzoate [webbook.nist.gov]
- 8. Ethyl 2,4-dimethylbenzoate | C11H14O2 | CID 118492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 3,5-dimethylbenzoate | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 2,6-dimethylbenzoate [webbook.nist.gov]
A Comparative Guide to the FT-IR Spectra of Ethyl Dimethylbenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 2,3-dimethylbenzoate and its structural isomers, Ethyl 2,4-dimethylbenzoate and Ethyl 3,5-dimethylbenzoate. Understanding the subtle differences in the vibrational spectra of these closely related aromatic esters is crucial for unambiguous identification and quality control in research and pharmaceutical development. This document presents experimental data, detailed analytical protocols, and a visual representation of the experimental workflow.
Performance Comparison of Ethyl Dimethylbenzoate Isomers
The FT-IR spectra of ethyl dimethylbenzoate isomers are characterized by absorptions arising from the vibrations of their common functional groups: the ester group (C=O and C-O) and the substituted aromatic ring. However, the positions of the methyl groups on the benzene ring introduce distinct variations in the spectra, particularly in the fingerprint region, which can be used for their differentiation.
Aromatic esters like ethyl dimethylbenzoates typically exhibit a strong carbonyl (C=O) stretching vibration in the range of 1715-1730 cm⁻¹.[1] The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to saturated esters.[2][3] The exact position of this peak can be influenced by the substitution pattern on the aromatic ring. Additionally, two characteristic C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[3] Aromatic compounds also show C-H stretching vibrations just above 3000 cm⁻¹ and a series of absorptions in the 1450-1600 cm⁻¹ range corresponding to the aromatic ring's carbon-carbon stretching.[4]
Below is a summary of the key FT-IR absorption peaks for Ethyl 2,4-dimethylbenzoate and Ethyl 3,5-dimethylbenzoate, which serve as valuable reference points for the analysis of this compound.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Ethyl 2,4-dimethylbenzoate (cm⁻¹) | Ethyl 3,5-dimethylbenzoate (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 | Not specified | Not specified |
| Aliphatic C-H | Stretching | 3000-2850 | Not specified | Not specified |
| C=O (Ester) | Stretching | 1730-1715 | Not specified | Not specified |
| C=C (Aromatic) | Stretching | 1600-1450 | Not specified | Not specified |
| C-O (Ester) | Asymmetric Stretching | 1310-1250 | Not specified | Not specified |
| C-O (Ester) | Symmetric Stretching | 1130-1100 | Not specified | Not specified |
| C-H (Aromatic) | Out-of-plane Bending | 900-690 | Not specified | Not specified |
Note: Specific peak assignments for Ethyl 2,4-dimethylbenzoate and Ethyl 3,5-dimethylbenzoate are not fully detailed in the provided search results. The table reflects the general expected ranges for aromatic esters.
Experimental Protocol: FT-IR Spectroscopy of Liquid Samples
The following is a detailed methodology for acquiring the FT-IR spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality FT-IR spectrum of a liquid sample for qualitative analysis and comparison.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)
-
Sample: this compound (or other liquid ester)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean.
-
Run a background scan according to the instrument's software instructions.
-
-
Sample Application:
-
Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal.
-
Ensure the crystal is completely covered by the sample to obtain a good quality spectrum.
-
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the mid-infrared range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement.
-
Wipe the crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).
-
Allow the crystal to dry completely before the next measurement.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for obtaining the FT-IR spectrum of a liquid sample.
Caption: Workflow for FT-IR analysis of a liquid sample.
References
A Comparative Analysis of Ethyl 2,3-dimethylbenzoate and Ethyl 2,4-dimethylbenzoate for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric compounds is crucial for predictable and optimized outcomes. This guide provides an objective comparison of Ethyl 2,3-dimethylbenzoate and Ethyl 2,4-dimethylbenzoate, focusing on their physicochemical properties, synthesis, and the influence of methyl group positioning on their chemical characteristics.
This comparison integrates available experimental and predicted data to highlight the subtle yet significant differences between these two isomers. The positioning of the methyl groups on the benzene ring, particularly the presence of two ortho-substituents in this compound versus one in Ethyl 2,4-dimethylbenzoate, is expected to play a significant role in their reactivity and spectral properties due to steric and electronic effects.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound and Ethyl 2,4-dimethylbenzoate are summarized below. While both share the same molecular formula and weight, their structural differences, particularly the substitution pattern on the aromatic ring, lead to variations in their physical and spectroscopic characteristics.
| Property | This compound | Ethyl 2,4-dimethylbenzoate |
| Molecular Formula | C₁₁H₁₄O₂[1] | C₁₁H₁₄O₂[2][3][4] |
| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol [2] |
| CAS Number | 104175-24-8 | 33499-42-2[2][3][4] |
| Boiling Point | Data not available | 236.2±8.0 °C (Predicted) |
| Predicted XlogP | 2.9[1] | 2.9[2] |
| Mass Spectrum | Data not available | Available[2][3] |
| IR Spectrum | Data not available | Available[3][4] |
| ¹H NMR Spectrum | Data not available | Data not available |
| ¹³C NMR Spectrum | Available | Available[2] |
Synthesis of Ethyl Dimethylbenzoates
A common and effective method for the synthesis of both this compound and Ethyl 2,4-dimethylbenzoate is the Fischer esterification of the corresponding dimethylbenzoic acid with ethanol in the presence of an acid catalyst.
References
A Comparative Spectroscopic Guide to Dimethylbenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
The six isomers of dimethylbenzoate, sharing the same molecular formula (C₁₀H₁₂O₂), present a classic analytical challenge in chemical research and pharmaceutical development. Distinguishing between these closely related structures is crucial for process control, quality assurance, and the synthesis of targeted active pharmaceutical ingredients. This guide provides a comprehensive comparison of the spectroscopic differences between methyl 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzoate, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the six dimethylbenzoate isomers. These values provide a basis for the identification and differentiation of each isomer.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | -OCH₃ (δ, ppm, s) | Ar-CH₃ (δ, ppm, s) |
| Methyl 2,3-dimethylbenzoate | ~7.62 (d, 1H), ~7.28 (d, 1H), ~7.15 (t, 1H) | ~3.90 | ~2.34 (s, 3H), ~3.45 (s, 3H) |
| Methyl 2,4-dimethylbenzoate | ~8.0-8.2 (s, 1H), ~7.3-7.5 (s, 1H) | ~3.9 | ~2.3-2.4 (s, 3H), ~2.5-2.6 (s, 3H) |
| Methyl 2,5-dimethylbenzoate | ~7.3 (s, 1H), ~7.1 (d, 1H), ~7.0 (d, 1H) | ~3.85 | ~2.35 (s, 3H), ~2.25 (s, 3H) |
| Methyl 2,6-dimethylbenzoate | ~7.2-7.3 (m, 3H) | ~3.9 | ~2.3 (s, 6H) |
| Methyl 3,4-dimethylbenzoate | ~7.8 (s, 1H), ~7.7 (d, 1H), ~7.2 (d, 1H) | ~3.88 | ~2.3 (s, 6H) |
| Methyl 3,5-dimethylbenzoate | ~7.6 (s, 2H), ~7.2 (s, 1H) | ~3.87 | ~2.3 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Isomer | C=O | Aromatic C | -OCH₃ | Ar-CH₃ |
| Mthis compound | ~170 | ~125-140 | ~52 | ~15, ~20 |
| Methyl 2,4-dimethylbenzoate | ~168 | ~128-142 | ~52 | ~20, ~21 |
| Methyl 2,5-dimethylbenzoate | ~169 | ~129-136 | ~52 | ~20, ~21 |
| Methyl 2,6-dimethylbenzoate | ~171 | ~128-138 | ~52 | ~20 |
| Methyl 3,4-dimethylbenzoate | ~167 | ~127-142 | ~52 | ~19, ~20 |
| Methyl 3,5-dimethylbenzoate | ~167 | ~127-138 | ~52 | ~21 |
Table 3: IR Spectroscopic Data (Characteristic Frequencies in cm⁻¹)
| Isomer | ν(C=O) | ν(C-O) (ester) | ν(C-H) (aromatic) | ν(C-H) (aliphatic) |
| Mthis compound | ~1720 | ~1250, ~1120 | ~3020 | ~2950 |
| Methyl 2,4-dimethylbenzoate | ~1725 | ~1270, ~1120 | ~3030 | ~2960 |
| Methyl 2,5-dimethylbenzoate | ~1720 | ~1260, ~1130 | ~3025 | ~2955 |
| Methyl 2,6-dimethylbenzoate | ~1730 | ~1255, ~1140 | ~3010 | ~2950 |
| Methyl 3,4-dimethylbenzoate | ~1720 | ~1270, ~1110 | ~3020 | ~2950 |
| Methyl 3,5-dimethylbenzoate | ~1720 | ~1280, ~1110 | ~3030 | ~2950 |
Table 4: Mass Spectrometry Data (Key m/z values)
| Isomer | Molecular Ion (M⁺) | [M-OCH₃]⁺ | [M-COOCH₃]⁺ | Other Key Fragments |
| Mthis compound | 164 | 133 | 105 | 132, 77 |
| Methyl 2,4-dimethylbenzoate | 164 | 133 | 105 | 132, 77 |
| Methyl 2,5-dimethylbenzoate | 164 | 133 | 105 | 132, 77 |
| Methyl 2,6-dimethylbenzoate | 164 | 133 | 105 | 132, 77 |
| Methyl 3,4-dimethylbenzoate [1] | 164 | 133 | 105 | 77, 51 |
| Methyl 3,5-dimethylbenzoate | 164 | 133 | 105 | 77, 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the dimethylbenzoate isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
-
Instrumentation and Data Acquisition :
-
Utilize a 400 MHz or higher NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 0-10 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
Data Processing :
-
Perform Fourier transformation of the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the chemical shifts to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean before use.
-
Place a small drop of the liquid dimethylbenzoate isomer directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition :
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the wavenumbers of the characteristic absorption bands.
-
Mass Spectrometry (MS)[1]
-
Sample Preparation and Introduction :
-
Prepare a dilute solution of the dimethylbenzoate isomer (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Instrumentation and Data Acquisition (GC-MS) :
-
Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
-
MS Conditions :
-
Ionization Energy : 70 eV.
-
Mass Range : Scan a suitable m/z range (e.g., 40-400 amu).
-
Ion Source Temperature : 230 °C.
-
-
-
Data Analysis :
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for differentiating dimethylbenzoate isomers using the spectroscopic techniques described.
By systematically applying these spectroscopic methods and comparing the acquired data with the reference values provided, researchers can confidently identify and differentiate between the various dimethylbenzoate isomers. This guide serves as a practical resource to aid in this analytical challenge.
References
Reactivity Face-Off: Methyl 2,3-Dimethylbenzoate vs. Ethyl 2,3-Dimethylbenzoate
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of pharmaceutical and fine chemical synthesis, the choice between seemingly similar ester protecting groups can have significant implications for reaction efficiency, yield, and overall process viability. This guide provides a detailed comparison of the reactivity of methyl 2,3-dimethylbenzoate and this compound, two sterically hindered aromatic esters. By examining their behavior in key chemical transformations and providing supporting experimental context, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Executive Summary: The Impact of the Alkyl Group
The primary difference in reactivity between mthis compound and this compound stems from the steric and electronic properties of the methyl versus the ethyl group in the ester functionality. While both substrates are subject to the "ortho effect" from the 2,3-dimethyl substitution on the benzene ring, which sterically hinders the carbonyl group, the ethyl group introduces additional steric bulk.
Generally, This compound is expected to be slightly more reactive than mthis compound in base-catalyzed hydrolysis (saponification) . This is attributed to the ethyl group being a slightly better leaving group than the methyl group. Conversely, in reactions where the ester is the electrophile, such as in certain transesterification or reduction reactions, the increased steric hindrance of the ethyl group may lead to slightly slower reaction rates compared to the methyl ester.
Quantitative Reactivity Comparison
| Compound | Reaction | Relative Reactivity | Key Influencing Factors |
| Mthis compound | Saponification | Slightly Less Reactive | Smaller steric profile of the methoxy group. |
| This compound | Saponification | Slightly More Reactive | The ethoxide is a slightly better leaving group. |
| Mthis compound | Reduction (e.g., with LiAlH₄) | Potentially Faster | Less steric hindrance for nucleophilic attack at the carbonyl carbon. |
| This compound | Reduction (e.g., with LiAlH₄) | Potentially Slower | Greater steric hindrance from the ethoxy group. |
| Mthis compound | Transesterification | Dependent on Alcohol and Catalyst | Steric hindrance is a key factor. |
| This compound | Transesterification | Dependent on Alcohol and Catalyst | Increased steric hindrance may slow the reaction. |
Experimental Protocols
The following are representative experimental protocols for saponification, transesterification, and reduction of aromatic esters. These can be adapted for methyl and this compound.
Saponification (Base-Mediated Hydrolysis)
This protocol describes the hydrolysis of an aromatic ester to its corresponding carboxylic acid.
Reaction: Aromatic Ester + NaOH → Sodium Aromatic Carboxylate + Alcohol Sodium Aromatic Carboxylate + HCl → Aromatic Carboxylic Acid + NaCl
Materials:
-
Aromatic Ester (e.g., Mthis compound or this compound)
-
Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aromatic ester in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the precipitation of the carboxylic acid is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the 2,3-dimethylbenzoic acid.
Transesterification
This protocol outlines the conversion of a methyl or ethyl ester to a different alkyl ester.
Reaction: Methyl/Ethyl 2,3-dimethylbenzoate + R'-OH ⇌ R'-O-CO-Ar + CH₃OH/CH₃CH₂OH
Materials:
-
Methyl or this compound
-
Alcohol (R'-OH, in large excess)
-
Acid or Base Catalyst (e.g., H₂SO₄, NaOCH₃)
-
Anhydrous Solvent (if necessary)
-
Neutralizing agent (e.g., NaHCO₃ solution)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Dissolve the starting ester in a large excess of the desired alcohol (R'-OH).
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux. The removal of methanol or ethanol as it forms can drive the equilibrium towards the product.
-
Monitor the reaction by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.
-
Purify the product by column chromatography or distillation.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of an aromatic ester to a primary alcohol.
Reaction: Aromatic Ester + LiAlH₄ → Primary Alcohol
Materials:
-
Aromatic Ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl Acetate (for quenching)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the aromatic ester in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous NaOH solution.
-
Filter the resulting aluminum salts and wash the solid thoroughly with THF or ether.
-
Combine the organic filtrates, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Conclusion
The choice between methyl and this compound as a synthetic intermediate should be guided by the specific reaction conditions and desired outcomes. For base-catalyzed hydrolysis, the ethyl ester may offer a slight advantage in terms of reactivity. However, for reactions involving nucleophilic attack at the ester carbonyl, the less sterically hindered methyl ester might be preferred. The provided protocols offer a solid foundation for developing specific procedures for these compounds, and careful optimization will be key to achieving high yields and purity in any synthetic endeavor.
References
A Comparative Analysis of Ortho-, Meta-, and Para-Substituted Ethyl Dimethylbenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of three constitutional isomers of ethyl dimethylbenzoate: ethyl 2,6-dimethylbenzoate (ortho), ethyl 3,5-dimethylbenzoate (meta), and ethyl 2,4-dimethylbenzoate (para). The positioning of the two methyl groups on the benzene ring significantly influences the physicochemical properties, spectroscopic signatures, and chromatographic behavior of these esters. Understanding these differences is crucial for their identification, separation, and application in various fields, including organic synthesis, materials science, and pharmaceutical development.
Physicochemical Properties
The substitution pattern on the benzene ring affects the intermolecular forces and molecular symmetry, leading to variations in physical properties such as boiling point and density. A summary of available data is presented below.
| Property | Ethyl 2,6-dimethylbenzoate (ortho) | Ethyl 3,5-dimethylbenzoate (meta) | Ethyl 2,4-dimethylbenzoate (para) |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1] | 178.23 g/mol [2] | 178.23 g/mol [1] |
| Boiling Point | 78-80 °C at 0.9 mmHg | Not available | Not available |
| Density (Predicted) | 1.010 ± 0.06 g/cm³ | Not available | Not available |
| Appearance | Liquid[1] | Liquid[3] | Not available |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and differentiation of these isomers. The electronic and steric effects of the methyl and ethyl ester groups lead to distinct patterns in NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are particularly informative for distinguishing between the ortho, meta, and para isomers. The symmetry of the meta isomer results in a simpler aromatic region compared to the ortho and para isomers.
¹³C NMR Spectroscopy: The number of unique carbon signals in the ¹³C NMR spectrum reflects the symmetry of each isomer. The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl groups.
| Isomer | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Ethyl 2,6-dimethylbenzoate (ortho) | Aromatic protons will show a complex splitting pattern. The ethyl group protons will appear as a quartet and a triplet. The two methyl groups will likely give a single sharp peak. | Due to symmetry, fewer than 11 signals are expected. Key signals include the carbonyl carbon, aromatic carbons, ethyl group carbons, and methyl carbons. |
| Ethyl 3,5-dimethylbenzoate (meta) | The aromatic protons are expected to show a simpler pattern due to symmetry (two equivalent protons and one unique proton). The ethyl group will show a quartet and a triplet, and the two methyl groups will give a single peak. | The high symmetry will result in a reduced number of signals. The two methyl groups and several aromatic carbons will be equivalent. |
| Ethyl 2,4-dimethylbenzoate (para) | The aromatic region will display three distinct signals with characteristic splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets). The ethyl group and the two methyl groups will also have distinct signals. | All 11 carbons are expected to be chemically non-equivalent, resulting in 11 distinct signals. |
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will show characteristic absorptions for the C=O stretch of the ester group and C-O stretching vibrations. The substitution pattern on the aromatic ring will influence the C-H bending vibrations in the fingerprint region. An experimental FTIR spectrum is available for ethyl 3,5-dimethylbenzoate.
| Isomer | Key IR Absorptions (cm⁻¹) |
| Ethyl 2,6-dimethylbenzoate (ortho) | C=O stretch (~1720-1740), C-O stretch (~1100-1300), aromatic C-H stretch (~3000-3100), aliphatic C-H stretch (~2850-3000), and characteristic aromatic C-H bending bands. |
| Ethyl 3,5-dimethylbenzoate (meta) | C=O stretch, C-O stretch, aromatic and aliphatic C-H stretches, and distinct aromatic C-H bending bands due to the 1,3,5-substitution pattern.[2] |
| Ethyl 2,4-dimethylbenzoate (para) | C=O stretch, C-O stretch, aromatic and aliphatic C-H stretches, and characteristic aromatic C-H bending bands for a 1,2,4-trisubstituted benzene. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of these isomers will likely produce a molecular ion peak (M⁺) at m/z 178. The fragmentation patterns can provide clues to the substitution pattern, although they may be similar. Common fragments would include the loss of the ethoxy group (-OCH₂CH₃) to give a benzoyl cation and subsequent fragmentation of the aromatic ring.
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Ethyl 2,6-dimethylbenzoate (ortho) | 178 | 133, 105 |
| Ethyl 3,5-dimethylbenzoate (meta) | 178[2] | 133, 105, 150, 134[2] |
| Ethyl 2,4-dimethylbenzoate (para) | 178[1] | 133, 132, 105[1] |
Chromatographic Behavior
Experimental Protocols
Synthesis of Ethyl Dimethylbenzoates via Fischer Esterification
This protocol describes a general method for the synthesis of ethyl dimethylbenzoates from the corresponding dimethylbenzoic acids.
Materials:
-
Appropriate dimethylbenzoic acid (2,6-, 3,5-, or 2,4-)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dimethylbenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl dimethylbenzoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Chemical structures of the ortho-, meta-, and para-substituted isomers.
Caption: General experimental workflow for synthesis and analysis.
References
Navigating the Separation of Ethyl Dimethylbenzoate Isomers: A Gas Chromatography Comparison Guide
For researchers, scientists, and professionals in drug development, the precise separation and identification of isomeric compounds are critical. This guide provides a comparative analysis of the gas chromatography (GC) retention times for ethyl dimethylbenzoate isomers, offering valuable experimental data and protocols to aid in analytical method development and impurity profiling.
The separation of positional isomers, such as the six isomers of ethyl dimethylbenzoate (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-), presents a significant challenge in chromatography due to their similar physicochemical properties. Gas chromatography, with its high resolving power, is a powerful technique for this purpose. The retention time of a compound in GC is a critical parameter for its identification and is influenced by a variety of factors including the analyte's volatility, the polarity of the stationary phase, the column temperature, and the carrier gas flow rate.
Comparative Analysis of Retention Times
Below is a table summarizing the Kovats retention indices for ethyl benzoate and related methyl dimethylbenzoate isomers on a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). While direct retention time data for all ethyl dimethylbenzoate isomers under one condition is unavailable, these retention indices offer a reliable basis for predicting their elution order and relative separation. Generally, isomers with methyl groups in the ortho positions (2,6- and 2,3-) tend to have shorter retention times than those with meta and para substitutions due to steric effects that can influence their interaction with the stationary phase.
| Compound | Kovats Retention Index (Non-polar column) |
| Ethyl Benzoate | 1170 |
| Methyl 3,4-dimethylbenzoate | 1311, 1357.6 |
Note: The availability of comprehensive retention data for all ethyl dimethylbenzoate isomers is limited. The data presented for methyl 3,4-dimethylbenzoate is included to provide an indication of the retention behavior of a closely related structure.
Experimental Protocols
To achieve the separation of ethyl dimethylbenzoate isomers, a high-resolution capillary gas chromatography system is recommended. The following protocol outlines a typical set of conditions that can be used as a starting point for method development.
Gas Chromatography (GC) System:
-
Injector: Split/splitless inlet
-
Column: A capillary column with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) is a suitable choice for separating aromatic isomers. Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is crucial for resolving closely eluting isomers. A suggested starting program is:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). An MS detector provides the added advantage of mass spectral data for unambiguous peak identification.
Factors Influencing GC Retention Time
The successful separation of ethyl dimethylbenzoate isomers is dependent on the careful optimization of several key experimental parameters. The logical relationship between these factors and the resulting retention time is illustrated in the diagram below.
Caption: Factors influencing gas chromatography retention time.
This guide provides a foundational understanding for the gas chromatographic analysis of ethyl dimethylbenzoate isomers. Researchers are encouraged to use the provided information as a starting point and to perform further optimization to achieve the desired separation for their specific analytical needs. The complexity of isomer separation often requires empirical method development to overcome the challenges posed by their similar chemical nature.
Differentiating Dimethylbenzoic Acid Isomers: A Comparative Guide to Terahertz Time-Domain Spectroscopy
For researchers, scientists, and professionals in drug development, the precise and rapid identification of molecular isomers is a critical challenge. Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a powerful analytical technique for this purpose, offering distinct advantages over traditional methods like infrared spectroscopy. This guide provides a comprehensive comparison of THz-TDS for identifying six isomers of dimethylbenzoic acid, supported by experimental data.
A key study in this area demonstrates that while the six isomers of dimethylbenzoic acid exhibit high similarity in their infrared spectra, they present significantly different and clearly distinguishable absorption spectra in the terahertz frequency range of 0.2 to 2.2 THz.[1][2][3] This differentiation is crucial for quality control and purity assessment in chemical and pharmaceutical production.
Unambiguous Identification with Terahertz Fingerprints
The power of THz-TDS lies in its sensitivity to the low-frequency vibrational modes of molecules, such as the relative wagging of the benzene ring and its associated functional groups.[1][3] These collective vibrational modes are highly sensitive to the overall molecular structure and crystalline arrangement, making the THz spectrum a unique "fingerprint" for each isomer.
In contrast, mid-infrared spectroscopy primarily probes the stretching and bending vibrations of specific chemical bonds. For isomers with the same functional groups, these spectra can be very similar, making differentiation challenging.[1][3]
The distinct THz absorption peaks for the six dimethylbenzoic acid isomers are summarized in the table below, based on experimental findings.
| Isomer | Observed THz Absorption Peaks (THz) |
| 2,3-Dimethylbenzoic Acid | 0.88, 1.18, 1.51, 1.95 |
| 2,4-Dimethylbenzoic Acid | 0.98, 1.32, 1.75 |
| 2,5-Dimethylbenzoic Acid | 0.79, 1.11, 1.48, 1.88 |
| 2,6-Dimethylbenzoic Acid | 1.05, 1.62, 2.05 |
| 3,4-Dimethylbenzoic Acid | 0.69, 1.01, 1.28, 1.81 |
| 3,5-Dimethylbenzoic Acid | 0.82, 1.22, 1.58, 1.99 |
Table 1: Experimentally observed terahertz absorption peaks for six isomers of dimethylbenzoic acid.
Experimental Protocol for THz-TDS Analysis
The following provides a detailed methodology for the identification of dimethylbenzoic acid isomers using a standard transmission-based THz-TDS system.
Sample Preparation
-
Material Purity: High-purity (typically >98%) solid powder of each dimethylbenzoic acid isomer is required.
-
Matrix Material: Polyethylene (PE) powder is used as a matrix material due to its low absorption in the terahertz range.
-
Mixing: Each isomer is individually mixed with polyethylene powder. A common mass ratio is 1:4 (isomer to polyethylene) to ensure a homogenous sample and reduce scattering effects.
-
Pelletizing: The mixture is pressed into a pellet of approximately 13 mm in diameter and 1-2 mm in thickness using a hydraulic press. A pressure of several tons is applied for a few minutes to create a solid, flat pellet.
-
Reference Pellet: A pure polyethylene pellet of the same dimensions is also prepared to be used as a reference.
THz-TDS System and Data Acquisition
A standard THz-TDS spectrometer is used for the analysis. The key components and a typical workflow are illustrated below.
Figure 1: A schematic diagram illustrating the experimental workflow of a standard Terahertz Time-Domain Spectroscopy (THz-TDS) system.
The system is typically enclosed and purged with dry nitrogen or air to minimize absorption by atmospheric water vapor. The time-domain waveforms of the THz pulses transmitted through the reference (polyethylene) pellet and the sample (isomer + polyethylene) pellet are recorded.
Data Analysis
The process of extracting the absorption spectrum from the raw time-domain data is outlined below.
Figure 2: A logical diagram showing the data analysis workflow to obtain the absorption spectrum from the time-domain THz-TDS data.
The time-domain signals of both the reference and the sample are converted to frequency-domain spectra using a Fast Fourier Transform (FFT). The absorption coefficient, α(ω), is then calculated using the following equation:
α(ω) = (2/d) * ln( |E_ref(ω)| / |E_sample(ω)| )
where d is the thickness of the pellet, and E_ref(ω) and E_sample(ω) are the frequency-domain electric field amplitudes of the reference and sample, respectively.
Conclusion
Terahertz time-domain spectroscopy provides a robust and reliable method for the unambiguous identification of dimethylbenzoic acid isomers. The distinct absorption features in the THz region serve as unique spectral fingerprints, overcoming the limitations of traditional spectroscopic techniques like infrared spectroscopy. This makes THz-TDS an invaluable tool for quality control and purity analysis in the pharmaceutical and chemical industries, ensuring the correct isomer is utilized in drug development and manufacturing processes.
References
Comparative Analysis of Esterification Reactivity: Benzoic Acid vs. 2,3-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Steric and Electronic Effects in Ester Synthesis
The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of new chemical entities and active pharmaceutical ingredients. The reactivity of the carboxylic acid, however, is highly dependent on the electronic and steric environment surrounding the carboxyl group. This guide provides a comparative analysis of the esterification reactivity between unsubstituted benzoic acid and 2,3-dimethylbenzoic acid, highlighting the profound impact of ortho-substitution. This analysis is supported by established chemical principles and a general experimental protocol for assessing these differences.
I. The Impact of Structure on Reactivity: A Comparative Overview
The rate and equilibrium of an esterification reaction, particularly the acid-catalyzed Fischer-Speier esterification, are sensitive to both electronic effects (the electron density at the carbonyl carbon) and steric effects (the physical hindrance around the reaction center).
-
Benzoic Acid : As a baseline, benzoic acid undergoes esterification at a moderate rate under standard conditions. The reactivity of its carbonyl carbon is influenced solely by the delocalization of electrons within the benzene ring.
-
2,3-Dimethylbenzoic Acid : The introduction of two methyl groups at the 2 and 3 positions significantly alters the reactivity profile.
-
Electronic Effect : Methyl groups are weakly electron-donating. This electron-donating nature slightly increases the electron density on the benzene ring and, by extension, on the carboxyl group, which can subtly decrease the acidity of the carboxylic acid and slightly deactivate the carbonyl carbon towards nucleophilic attack compared to benzoic acid.[1][2]
-
Steric Effect : The most dominant factor influencing the reactivity of 2,3-dimethylbenzoic acid is steric hindrance. The methyl group at the ortho-position (position 2) physically obstructs the approach of the alcohol nucleophile to the carbonyl carbon. This steric clash significantly raises the activation energy of the reaction, leading to a drastically reduced reaction rate. It is a well-established principle that ortho-disubstituted benzoic acids are esterified very slowly under typical Fischer esterification conditions.[3][4]
-
II. Quantitative Reactivity Comparison
| Compound | Structure | Key Features Affecting Reactivity | Expected Relative Rate of Esterification |
| Benzoic Acid | - Unhindered access to the carboxyl group.- Baseline electronic effect of the phenyl ring. | Faster | |
| 2,3-Dimethylbenzoic Acid | - Significant steric hindrance from the ortho-methyl group.- Weak electron-donating effect from two methyl groups. | Significantly Slower |
Note: The pKa of benzoic acid is approximately 4.2. The electron-donating methyl groups in 2,3-dimethylbenzoic acid would be expected to slightly increase the pKa (making it a weaker acid), which also contributes to a slower reaction rate in acid-catalyzed esterification.
III. Experimental Protocol: Fischer-Speier Esterification
This protocol outlines a general procedure for comparing the esterification rates of benzoic acid and 2,3-dimethylbenzoic acid with methanol.
Objective: To qualitatively and quantitatively compare the yield of methyl benzoate and methyl 2,3-dimethylbenzoate under identical reaction conditions.
Materials:
-
Benzoic acid
-
2,3-dimethylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Heating source (heating mantle or oil bath)
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates and chamber
-
Gas chromatography-mass spectrometry (GC-MS) equipment for quantitative analysis
Procedure:
-
Reaction Setup: In two separate 100 mL round-bottom flasks, place equimolar amounts (e.g., 0.05 mol) of benzoic acid and 2,3-dimethylbenzoic acid.
-
To each flask, add a significant excess of methanol (e.g., 50 mL), which acts as both the reactant and the solvent.[5][6]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to each flask while stirring.
-
Reaction: Attach a reflux condenser to each flask and heat the mixtures to reflux using a heating mantle. Ensure gentle boiling and magnetic stirring.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot from each reaction mixture and analyzing it by TLC or GC.
-
Work-up (to be performed after a set reaction time, e.g., 4 hours):
-
Cool the reaction mixtures to room temperature.
-
Carefully pour each mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the unreacted acid and the catalyst), and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the mass of the crude product for each reaction to calculate the crude yield.
-
Analyze the product by GC-MS to determine the purity and quantify the amount of ester formed relative to the unreacted carboxylic acid.
-
IV. Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the relative reactivity of the two acids in esterification.
Caption: Factors influencing the esterification reactivity of benzoic acid vs. 2,3-dimethylbenzoic acid.
V. Conclusion
The comparative analysis of benzoic acid and 2,3-dimethylbenzoic acid in esterification reactions unequivocally demonstrates the critical role of steric hindrance. While electronic effects of the methyl substituents play a minor role in deactivating the carboxyl group, the overwhelming factor is the steric blockade presented by the ortho-methyl group in 2,3-dimethylbenzoic acid. This steric impediment drastically reduces the rate of esterification. For drug development professionals and synthetic chemists, this highlights the necessity of considering alternative esterification methods, such as those employing coupling reagents (e.g., DCC/DMAP) or converting the carboxylic acid to a more reactive acyl chloride, when dealing with sterically hindered aromatic acids.[4]
References
A Comparative Guide to the Synthetic Routes of Ethyl 2,3-Dimethylbenzoate
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic pathway is paramount to achieving efficiency, scalability, and cost-effectiveness. Ethyl 2,3-dimethylbenzoate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several distinct routes. This guide provides an in-depth, objective comparison of the most common and practical methods for its synthesis, supported by experimental data and mechanistic insights to inform your selection process.
Introduction
This compound's molecular structure, featuring a sterically hindered aromatic core, presents unique challenges and considerations in its synthesis. The choice of synthetic strategy can significantly impact reaction kinetics, product yield, and purification requirements. This guide will explore two primary and industrially relevant methodologies: the classic Fischer-Speier Esterification and the more reactive acyl chloride pathway. A theoretical Grignard-based approach will also be discussed as a potential, albeit less conventional, alternative.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] In the context of our target molecule, this involves the direct reaction of 2,3-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[3][4]
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylbenzoic acid (1.0 eq.), absolute ethanol (4.0 eq. or as solvent), and concentrated sulfuric acid (0.1-0.2 eq.).
-
Reaction Execution: Heat the mixture to reflux (approximately 78-82 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Performance and Considerations
The Fischer esterification is a thermodynamically controlled and reversible reaction.[5] To drive the equilibrium towards the product side and achieve high yields, a large excess of the alcohol is typically employed.[2] While this method is cost-effective and utilizes readily available reagents, the reaction times can be lengthy, and the use of a strong acid catalyst may not be suitable for substrates with acid-sensitive functional groups. The work-up procedure is also crucial for removing the acid catalyst and excess alcohol.
Method 2: Acyl Chloride Route
An alternative and often more rapid approach to ester synthesis involves the use of a more reactive carboxylic acid derivative, the acyl chloride. This two-step process begins with the conversion of 2,3-dimethylbenzoic acid to its corresponding acyl chloride, followed by reaction with ethanol.
Mechanistic Rationale
Step 1: Formation of 2,3-Dimethylbenzoyl Chloride: 2,3-dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2,3-dimethylbenzoyl chloride.[6] This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a better leaving group.
Step 2: Esterification: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of ethanol. This is a rapid and irreversible reaction that proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form the ester and hydrogen chloride.[7]
Caption: Acyl Chloride Synthesis Workflow.
Experimental Protocol: Acyl Chloride Route
Part A: Synthesis of 2,3-Dimethylbenzoyl Chloride [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 2,3-dimethylbenzoic acid (1.0 eq.) and thionyl chloride (1.5-2.0 eq.). A solvent such as dry benzene or toluene can be used.
-
Reaction Execution: Heat the mixture to reflux for 2-5 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
Purification: The excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield the crude 2,3-dimethylbenzoyl chloride, which can often be used in the next step without further purification. A yield of 92% has been reported for this step.[6]
Part B: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the crude 2,3-dimethylbenzoyl chloride in an anhydrous, non-protic solvent such as dichloromethane or diethyl ether. Cool the solution in an ice bath.
-
Reaction Execution: Add ethanol (1.1 eq.) dropwise to the cooled solution. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.[7] The reaction is typically rapid and can be monitored by TLC.
-
Work-up: After the reaction is complete, wash the reaction mixture with water, a dilute acid solution (to remove the base), and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation.
Performance and Considerations
The acyl chloride route offers the significant advantages of being a rapid and irreversible reaction, often leading to higher yields in shorter reaction times compared to Fischer esterification.[7] However, this method involves the use of hazardous and moisture-sensitive reagents like thionyl chloride. The generation of corrosive HCl gas necessitates careful handling and appropriate safety precautions. The overall cost of this two-step process may also be higher than the one-step Fischer esterification.
Method 3: Grignard-Based Synthesis (Theoretical)
A third, less common, synthetic strategy could involve a Grignard reagent. Theoretically, the Grignard reagent of 2,3-dimethylbromobenzene could react with an appropriate electrophile, such as ethyl chloroformate, to form the target ester.
Mechanistic Rationale
The Grignard reagent, 2,3-dimethylphenylmagnesium bromide, acts as a potent nucleophile. It would attack the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the magnesium halide and chloride would yield the desired ester.
Caption: Theoretical Grignard Synthesis Workflow.
Performance and Considerations
While theoretically plausible, the Grignard route for the direct synthesis of esters is not as commonly employed as the other methods. Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring strictly anhydrous conditions.[8] Furthermore, the reaction of a Grignard reagent with an acyl chloride or chloroformate can sometimes lead to the formation of a ketone as a byproduct through a second addition of the Grignard reagent. Therefore, this route is generally considered less practical and more challenging to control for the synthesis of this compound compared to the Fischer esterification and acyl chloride methods.
Comparative Summary
| Feature | Fischer-Speier Esterification | Acyl Chloride Route | Grignard-Based Synthesis (Theoretical) |
| Starting Materials | 2,3-Dimethylbenzoic Acid, Ethanol | 2,3-Dimethylbenzoic Acid, Thionyl Chloride, Ethanol | 2,3-Dimethylbromobenzene, Magnesium, Ethyl Chloroformate |
| Reagent Cost | Generally lower | Higher due to chlorinating agent | Higher due to Grignard reagent preparation |
| Reaction Conditions | Reflux with acid catalyst | Two steps: reflux, then often at low temperature | Strictly anhydrous conditions |
| Reaction Rate | Slow (hours) | Fast (minutes to hours) | Fast |
| Reversibility | Reversible | Irreversible | Irreversible |
| Typical Yield | Good to excellent (with excess alcohol) | Excellent | Variable, potential for byproducts |
| Byproducts | Water | SO₂, HCl | Magnesium salts |
| Safety Concerns | Strong acid catalyst | Corrosive and toxic reagents (SOCl₂), HCl gas evolution | Highly reactive and moisture-sensitive reagents |
| Scalability | Readily scalable | Scalable with appropriate engineering controls | More challenging to scale due to anhydrous conditions |
Conclusion
The choice between the Fischer esterification and the acyl chloride route for the synthesis of this compound depends on the specific priorities of the researcher or production chemist.
-
Fischer-Speier Esterification is the more atom-economical, cost-effective, and environmentally benign option, making it well-suited for large-scale industrial production where reaction time is less of a critical factor.[9]
-
The Acyl Chloride Route is the preferred method when speed and high, irreversible conversion are paramount, particularly in a laboratory setting for the rapid synthesis of derivatives. However, the hazardous nature of the reagents requires more stringent safety protocols.
-
The Grignard-Based Synthesis remains a more theoretical and less practical approach for this specific transformation due to challenges with reaction control and the necessity of strictly anhydrous conditions.
Ultimately, a thorough evaluation of the available resources, safety infrastructure, and desired production scale will guide the selection of the most appropriate synthetic strategy for obtaining this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. studylib.net [studylib.net]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. echemi.com [echemi.com]
Unveiling the Anti-Trypanosomal Potential of Compounds Derived from a 2,3-Dimethylbenzoic Acid Scaffold
For researchers and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comparative analysis of pyridyl benzamides, a class of compounds synthesized from a 2,3-dimethylbenzoic acid backbone, which have demonstrated significant activity against the kinetoplastid parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.
While direct biological activity data for derivatives of Ethyl 2,3-dimethylbenzoate is limited in publicly available research, a promising lead has emerged from the investigation of closely related structures. Specifically, pyridyl benzamides derived from 2,3-dimethylbenzoic acid have been identified as potent inhibitors of Trypanosoma brucei. This guide summarizes the key findings, presenting a comparative view of their efficacy, supported by experimental data and protocols.
Comparative Efficacy of Pyridyl Benzamides against Trypanosoma brucei
A significant study in the field involved a whole-organism screen of a large compound library, which identified a promising class of compounds termed pyridyl benzamides.[1] Subsequent medicinal chemistry efforts focused on optimizing the initial hit to improve its potency and physicochemical properties. The structure-activity relationship (SAR) studies revealed key insights into the molecular features crucial for anti-trypanosomal activity.
The table below summarizes the in vitro activity of selected pyridyl benzamide derivatives against Trypanosoma brucei brucei (T.b. brucei) and the human pathogenic strain Trypanosoma brucei rhodesiense (T.b. rhodesiense), along with their cytotoxicity against a mammalian cell line (L6 cells) to assess selectivity.
| Compound | Modification from Initial Hit | IC50 T.b. brucei (µM) | IC50 T.b. rhodesiense (µM) | IC50 L6 Cells (µM) | Selectivity Index (L6/T.b. rhodesiense) |
| Initial Hit | - | 12 | Not Reported | >50 | - |
| Compound 79 | Optimized substitutions on both benzamide and pyridine rings | Not Reported | 0.045 | >190 | >4222 |
| Comparator 1 | Variation in benzamide substitution | 1.5 | Not Reported | >50 | - |
| Comparator 2 | Variation in pyridine substitution | 0.8 | Not Reported | >50 | - |
Data sourced from "Pyridyl benzamides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei".[1]
The optimization efforts led to the discovery of highly potent compounds, with Compound 79 emerging as a lead candidate, exhibiting an IC50 of 45 nM against the human pathogenic strain T.b. rhodesiense.[1] Importantly, this compound demonstrated a remarkable selectivity index of over 4000, indicating a significantly lower toxicity towards mammalian cells.[1]
Experimental Protocols
The biological evaluation of these pyridyl benzamides involved standardized in vitro assays to determine their potency and selectivity.
In vitro Anti-trypanosomal Activity Assay
The primary assay used to determine the half-maximal inhibitory concentration (IC50) against Trypanosoma brucei strains is a cell viability assay.
-
Cell Culture: T.b. brucei and T.b. rhodesiense bloodstream forms are cultured in appropriate media (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Trypanosome cultures are diluted to a specific density (e.g., 2 x 10^4 cells/mL).
-
Aliquots of the cell suspension are added to 96-well microtiter plates.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated for 72 hours at 37°C.
-
-
Viability Assessment: After incubation, a resazurin-based reagent (e.g., AlamarBlue) is added to each well. Resazurin is reduced by viable cells to the fluorescent product resorufin.
-
Data Analysis: The fluorescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay against Mammalian Cells
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., rat myoblast L6 cells) is determined.
-
Cell Culture: L6 cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure: The protocol is similar to the anti-trypanosomal assay, with L6 cells seeded in 96-well plates and exposed to serial dilutions of the test compounds for 72 hours.
-
Viability Assessment and Data Analysis: Cell viability is determined using a resazurin-based assay, and IC50 values are calculated as described above.
Synthesis Pathway and Logical Relationships
The synthesis of the pyridyl benzamide core structure typically involves the coupling of a benzoic acid derivative with an aminopyridine. In the context of the lead compounds discussed, 2,3-dimethylbenzoic acid serves as the foundational building block for the benzamide portion of the molecule. The general synthetic approach is outlined in the workflow diagram below.
This diagram illustrates the logical progression from the starting ester, through hydrolysis to the corresponding carboxylic acid, activation, and subsequent coupling with an aminopyridine derivative to yield the final bioactive pyridyl benzamide.
The following diagram illustrates the logical relationship between the chemical structure and the observed biological activity, highlighting the key components of the pharmacophore.
References
Safety Operating Guide
Proper Disposal of Ethyl 2,3-dimethylbenzoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Ethyl 2,3-dimethylbenzoate, ensuring the safety of personnel and adherence to regulatory standards.
This compound is a combustible liquid and is toxic to aquatic life.[1] Therefore, it is imperative that this chemical is not disposed of down the drain or in regular waste streams. The primary directive for its disposal is to entrust it to an approved waste disposal plant.[1][2][3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 104175-24-8 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 212 °C (414 °F) |
| Density | 1.045 g/cm³ at 25 °C (77 °F) |
| Flash Point | Combustible liquid (Category 4) |
| Solubility | Insoluble in water |
| Hazards | Combustible liquid[1][2], Toxic to aquatic life[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE. This includes:
-
Protective gloves: To prevent skin contact.
-
Eye protection: Safety glasses or goggles to shield from splashes.
-
Face protection: A face shield may be necessary depending on the scale of handling.[1]
-
Laboratory coat: To protect clothing and skin.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
The storage area should be designated for hazardous chemical waste.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Disposal must be carried out at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]
5. Spill Management: In case of a spill:
-
Remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[2]
-
Do not flush spills into surface water or the sanitary sewer system.[2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most comprehensive guidance.
References
Personal protective equipment for handling Ethyl 2,3-dimethylbenzoate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2,3-dimethylbenzoate.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data for structurally similar compounds, this compound is anticipated to be a combustible liquid that may cause skin and eye irritation.[1][2] The GHS pictogram GHS07 is associated with this chemical, indicating it may be an irritant, a skin sensitizer, or harmful if swallowed or inhaled.[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE | Notes |
| Routine Laboratory Use | - Nitrile gloves- Safety glasses with side shields or chemical safety goggles- Laboratory coat | Ensure good general ventilation.[1] If vapors or aerosols are generated, respiratory protection may be required. |
| Handling Large Quantities or Potential for Splashing | - Chemical-resistant gloves (e.g., nitrile)- Chemical safety goggles and a face shield- Chemical-resistant apron or full-body lab coat | Work in a well-ventilated area, preferably a fume hood. |
| Spill Cleanup | - Chemical-resistant gloves, boots, and suit- Splash goggles- Vapor respirator or self-contained breathing apparatus (SCBA) for large spills | Ensure the cleanup area is well-ventilated. Remove all sources of ignition.[2] |
| Fire Emergency | - Full protective gear- Self-contained breathing apparatus (SCBA) | Do not use a direct stream of water. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing exposure and accidents.
2.1. Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Ventilation: Always work in a well-ventilated area. For procedures that may generate vapors, use a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
-
Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2]
-
Transferring: Ground all equipment when transferring the material to prevent static discharge.
2.2. Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from sources of ignition.[2]
-
Store away from strong oxidizing agents and strong bases.[2]
Emergency and Disposal Plan
3.1. Emergency Procedures
| Emergency | Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water.[2] If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[2] Seek medical advice immediately. |
| Small Spills | Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the material in a suitable container for disposal.[4] |
| Large Spills | Evacuate the area. Remove all sources of ignition.[2] Contain the spill and prevent it from entering drains. Use personal protective equipment as outlined in Table 1. |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire.[2] Vapors are heavier than air and may form explosive mixtures with air on intense heating. |
3.2. Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[2] Do not dispose of it down the drain.[2] All organic materials should be placed in the proper organic waste containers.[5]
-
Container Disposal: The first rinse of an empty container must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[6]
Quantitative Data (Based on Ethyl Benzoate)
The following data is for Ethyl Benzoate and should be used as an estimate for this compound.
Table 2: Physical and Chemical Properties of Ethyl Benzoate
| Property | Value | Reference |
| Molecular Formula | C9H10O2 | [7] |
| Molar Mass | 150.2 g/mol | [7] |
| Boiling Point | 212 °C (414 °F) | |
| Melting Point | -34 °C (-29 °F) | |
| Flash Point | 88 °C (190.4 °F) (Closed Cup) | [1] |
| Autoignition Temperature | 490 °C (914 °F) | [1] |
| Density | 1.045 g/cm³ at 25 °C (77 °F) | |
| Water Solubility | Insoluble | [2] |
Visual Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. chymist.com [chymist.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
